Product packaging for Hydroxystannane(Cat. No.:CAS No. 33754-29-9)

Hydroxystannane

Cat. No.: B3424226
CAS No.: 33754-29-9
M. Wt: 136.73 g/mol
InChI Key: ZAPAMMDQEWCVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxystannane is a useful research compound. Its molecular formula is H2OSn and its molecular weight is 136.73 g/mol. The purity is usually 95%.
The exact mass of the compound Tin hydroxide is 187.913161 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2OSn B3424226 Hydroxystannane CAS No. 33754-29-9

Properties

CAS No.

33754-29-9

Molecular Formula

H2OSn

Molecular Weight

136.73 g/mol

IUPAC Name

tin(4+);tetrahydroxide

InChI

InChI=1S/H2O.Sn/h1H2;

InChI Key

ZAPAMMDQEWCVAM-UHFFFAOYSA-N

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Sn+4]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of Organotin Hydroxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of organotin hydroxides, with a specific focus on the well-characterized triphenyltin hydroxide. The information presented herein is intended to support research and development activities in fields where organotin compounds are of interest.

Introduction to Organotin Hydroxides

While the simplest hydroxystannane (HSnOH) is not a stable, well-characterized compound, the broader class of organotin hydroxides, with the general formula R₃SnOH (where R is an organic substituent), are well-documented and have been the subject of extensive study. These compounds are typically crystalline solids and are often formed through the hydrolysis of the corresponding organotin halides. Their structural and bonding characteristics are crucial for understanding their reactivity and potential applications.

Chemical Structure and Bonding of Triphenyltin Hydroxide

Triphenyltin hydroxide ((C₆H₅)₃SnOH) serves as a representative example for understanding the structural intricacies of organotin hydroxides.

Molecular Structure

In the solid state, triphenyltin hydroxide does not exist as a simple monomer. Instead, it adopts a polymeric chain structure where hydroxide groups act as bridges between the triphenyltin units.[1] This arrangement results in a five-coordinate tin center with a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the bridging hydroxyl groups occupy the axial positions.

Bonding Characteristics

The bonding in triphenyltin hydroxide involves covalent interactions between the tin atom and the carbon atoms of the phenyl rings, as well as with the oxygen atoms of the bridging hydroxyl groups. The Sn-O bond lengths in the polymeric chain are 2.18 Å and 2.250 Å.[1]

Table 1: Selected Bond Lengths and Angles for Triphenyltin Hydroxide

ParameterValue
Sn-O Bond Length2.18 Å
Sn-O' Bond Length2.250 Å

Note: More detailed crystallographic data, including bond angles, can be obtained from specialized crystallographic databases.

Experimental Protocols

Synthesis of Triphenyltin Hydroxide

A common and effective method for the synthesis of triphenyltin hydroxide is the hydrolysis of triphenyltin chloride.

Protocol:

  • Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent, such as toluene or diethyl ether.

  • Hydrolysis: Add a stoichiometric amount of an aqueous solution of a base, typically sodium hydroxide (NaOH), to the solution of triphenyltin chloride with vigorous stirring. The reaction proceeds at room temperature.

  • Precipitation: As the reaction progresses, triphenyltin hydroxide will precipitate out of the organic phase as a white solid.

  • Isolation: Separate the precipitated solid by filtration.

  • Washing: Wash the collected solid with distilled water to remove any unreacted sodium hydroxide and sodium chloride byproduct. Subsequently, wash with the organic solvent used for the reaction to remove any unreacted triphenyltin chloride.

  • Drying: Dry the purified triphenyltin hydroxide in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization Techniques

Objective: To identify the characteristic functional groups, particularly the O-H and Sn-O bonds.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the dry triphenyltin hydroxide sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The Sn-O stretching vibration is typically observed in the lower frequency region, around 550-450 cm⁻¹. The presence of bands corresponding to the phenyl groups (e.g., C-H stretching above 3000 cm⁻¹, C=C stretching around 1600-1450 cm⁻¹) will also be evident.

Objective: To elucidate the structure and confirm the presence of the phenyl and hydroxyl protons.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of triphenyltin hydroxide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: The aromatic protons of the phenyl groups will appear as a complex multiplet in the region of 7.0-8.0 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated solution of triphenyltin hydroxide in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: The carbon atoms of the phenyl groups will show characteristic signals in the aromatic region of the spectrum (typically 120-140 ppm).

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Protocol:

  • Crystal Growth: Grow single crystals of triphenyltin hydroxide suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 120 K, to reduce thermal vibrations).

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizations

Logical Workflow for Synthesis and Characterization

G Workflow for Triphenyltin Hydroxide Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Triphenyltin Chloride hydrolysis Hydrolysis with NaOH(aq) start->hydrolysis filtration Filtration hydrolysis->filtration washing Washing filtration->washing drying Drying washing->drying product Triphenyltin Hydroxide drying->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr xrd X-ray Crystallography product->xrd Structural Information Structural Information ir->Structural Information nmr->Structural Information xrd->Structural Information

Caption: Synthesis and characterization workflow.

Bonding in the Polymeric Chain of Triphenyltin Hydroxide

G Polymeric Structure of Triphenyltin Hydroxide Sn1 Sn O1 O Sn1->O1 Ph1a Ph Sn1->Ph1a Ph1b Ph Sn1->Ph1b Ph1c Ph Sn1->Ph1c H1 H O1->H1 Sn2 Sn O1->Sn2 2.250 Å Sn2->O1 2.18 Å O2 O Sn2->O2 Ph2a Ph Sn2->Ph2a Ph2b Ph Sn2->Ph2b Ph2c Ph Sn2->Ph2c H2 H O2->H2 Sn3 Sn O2->Sn3 2.250 Å Sn3->O2 2.18 Å Ph3a Ph Sn3->Ph3a Ph3b Ph Sn3->Ph3b Ph3c Ph Sn3->Ph3c O3 O H3 H

Caption: Polymeric chain of triphenyltin hydroxide.

References

In-Depth Technical Guide on the Theoretical Studies of Hydroxystannane Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the stability of hydroxystannanes. Organotin compounds, including hydroxystannanes, have garnered significant interest due to their diverse applications, ranging from industrial catalysis to potential therapeutic agents.[1][2][3][4] A fundamental understanding of their stability is paramount for designing new compounds with tailored properties and for predicting their behavior in various chemical and biological environments. This guide delves into the computational methodologies employed, presents key quantitative data on hydroxystannane stability, and outlines the reaction mechanisms governing their formation.

Data Presentation: Quantitative Analysis of this compound Stability

The stability of hydroxystannanes is primarily assessed through the calculation of bond dissociation energies (BDEs) and formation energies. The Sn-O bond is a critical determinant of the overall stability of these molecules. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods, provide valuable insights into the strength of this bond.

One key study focused on the homolytic bond-dissociation enthalpies of a series of trimethyltin(IV) compounds (Me3SnX), including trimethylthis compound (Me3SnOH).[5] The calculated Sn-OH bond dissociation enthalpy provides a direct measure of the energy required to break this bond, offering a quantitative assessment of its stability.

CompoundMethodBasis SetSn-O Bond Dissociation Enthalpy (kJ/mol)
Trimethylthis compound (Me3SnOH)DFT/MP2SDB-aug-cc-pVTZData not explicitly stated in abstract, but calculated in the study[5]

Note: While the specific value for the Sn-OH BDE from the cited study is not available in the abstract, the research demonstrates the application of high-level computational methods to determine this crucial stability parameter. Further analysis of the full study would be required to populate this table with a broader range of hydroxystannanes and their corresponding BDEs.

The thermodynamic stability of organotin compounds can also be evaluated by calculating their formation energies.[6][7] These calculations determine the energy change when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates greater thermodynamic stability.

CompoundMethodBasis SetStandard Enthalpy of Formation (kJ/mol)
SnO(s)Experimental--286.2[6]
SnO2(s)Experimental--580.7[6]

Note: Experimental formation energies for solid tin oxides are provided for context. Theoretical calculations for various this compound molecules would be necessary to build a comprehensive table for direct comparison.

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound stability relies on sophisticated quantum chemical calculations. These methods model the electronic structure of the molecules to predict their energies and properties.

Density Functional Theory (DFT)

A widely used method for studying organotin compounds is Density Functional Theory (DFT).[5][8] DFT methods are computationally efficient while providing a good balance of accuracy for larger molecular systems.

Typical DFT Protocol for this compound Stability:

  • Geometry Optimization: The molecular structure of the this compound is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP or ωB97X-D.[9]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculation: A single-point energy calculation is performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of the Sn-O bond is calculated as the enthalpy difference between the this compound molecule and its corresponding radicals (R3Sn• and •OH).[5]

    ΔH = H(R3Sn•) + H(•OH) - H(R3SnOH)

Post-Hartree-Fock Methods

For higher accuracy, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.[5]

Basis Sets:

The choice of basis set is crucial for obtaining reliable results, especially for elements with heavy atoms like tin. Effective Core Potentials (ECPs) are often used for tin to account for relativistic effects and to reduce the computational cost.[5] A commonly used basis set for tin in these calculations is the Stuttgart/Dresden ECP (SDB) combined with an augmented correlation-consistent basis set for the valence electrons, such as SDB-aug-cc-pVTZ.[5]

Mandatory Visualization: Reaction Pathways

The formation of hydroxystannanes typically occurs through the hydrolysis of organotin halides.[3] This process involves the substitution of a halide ligand with a hydroxyl group from water. The mechanism of this reaction can be elucidated using computational methods to map out the potential energy surface and identify transition states and intermediates.

Hydrolysis_Workflow cluster_start Initial Reactants cluster_computation Computational Protocol cluster_products Products R3SnX Organotin Halide (R3SnX) DFT_Opt Geometry Optimization (DFT) R3SnX->DFT_Opt H2O Water (H2O) H2O->DFT_Opt TS_Search Transition State Search DFT_Opt->TS_Search Locate Saddle Point IRC_Calc Intrinsic Reaction Coordinate (IRC) TS_Search->IRC_Calc Confirm Reaction Path R3SnOH This compound (R3SnOH) IRC_Calc->R3SnOH HX Hydrogen Halide (HX) IRC_Calc->HX

Caption: Computational workflow for studying the hydrolysis of an organotin halide.

This diagram illustrates the logical flow of a typical computational study to investigate the reaction mechanism for the formation of a this compound from an organotin halide. The process begins with the definition of the reactants, proceeds through a series of quantum chemical calculations to identify the transition state and reaction path, and concludes with the identification of the products.

References

hydroxystannane reactivity with organic substrates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydrostannylation: Reactivity, Mechanisms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrostannylation reaction, a powerful and versatile method for the formation of carbon-tin bonds. Hydrostannylation involves the addition of a tin-hydride (Sn-H) bond across an unsaturated organic substrate, most commonly an alkyne or alkene.[1] This process is a cornerstone of modern organic synthesis, primarily because the resulting organotin compounds, particularly vinylstannanes, are crucial intermediates in C-C bond-forming reactions such as the Stille cross-coupling.[1] The reaction can proceed through various mechanisms, including free-radical pathways and, more significantly for synthetic control, transition metal-catalyzed routes.[1][2]

The choice of catalyst and reaction conditions allows for remarkable control over the regio- and stereoselectivity of the addition, making it an atom-economical method for producing highly functionalized and stereodefined building blocks.[3][4] Catalysts based on palladium, platinum, molybdenum, magnesium, and various bimetallic systems have been developed to address specific synthetic challenges, offering tailored selectivity for different substrates.[3][5][6][7][8]

Core Reaction Mechanisms

The hydrostannylation of unsaturated substrates can be broadly categorized into three primary mechanistic pathways: free-radical, palladium-catalyzed, and other metal-catalyzed additions.

Free-Radical Hydrostannylation

Initiated by radical initiators like AIBN, this pathway involves the addition of a stannyl radical to the unsaturated bond.[2][9] The reaction proceeds via a trans addition, but subsequent addition-elimination steps can lead to isomerization, often resulting in a mixture of regio- and stereoisomers.[2] While historically significant, its synthetic utility is often limited by this lack of selectivity.[2]

Free_Radical_Hydrostannylation cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R3SnH R₃Sn-H Initiator->R3SnH Δ R3Sn_radical R₃Sn• R3SnH->R3Sn_radical R3SnH->R3Sn_radical Alkyne R'-C≡C-R'' R3Sn_radical->Alkyne Addition Vinyl_Radical Vinyl Radical Alkyne->Vinyl_Radical Vinyl_Radical->R3SnH H-atom abstraction Vinylstannane Vinylstannane Product Vinyl_Radical->Vinylstannane

Caption: General workflow for free-radical hydrostannylation.

Palladium-Catalyzed Hydrostannylation

The discovery of palladium catalysis revolutionized hydrostannylation, offering high yields and excellent control over selectivity.[1] The most widely accepted mechanism involves the oxidative addition of the tin hydride to a Pd(0) complex to form a palladium hydride intermediate.[1][4] This is followed by the insertion of the unsaturated substrate (e.g., alkyne) into the Pd-H bond and subsequent reductive elimination to yield the vinylstannane product and regenerate the Pd(0) catalyst.[4] This pathway typically results in a syn-addition of the H and SnR₃ groups across the triple bond.[4]

Palladium_Catalyzed_Hydrostannylation Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Pd_Intermediate H-Pd(II)(SnR₃)L₂ OxAdd->Pd_Intermediate Insertion Alkyne Insertion Pd_Intermediate->Insertion Vinyl_Pd Vinyl-Pd(II) Complex Insertion->Vinyl_Pd RedElim Reductive Elimination Vinyl_Pd->RedElim RedElim->Pd0L2 Product Vinylstannane RedElim->Product HSnR3 H-SnR₃ HSnR3->OxAdd Alkyne R'C≡CR'' Alkyne->Insertion

Caption: Catalytic cycle for Pd-catalyzed hydrostannylation.

Other Metal-Catalyzed Systems

A variety of other metals have been employed to catalyze hydrostannylation, often providing alternative or improved selectivity compared to palladium.

  • Magnesium-Catalyzed: MgBu₂ has emerged as a cost-effective catalyst for the regio- and stereoselective hydrostannylation of alkynes, operating under mild conditions.[5] The mechanism is thought to involve Lewis acidic activation of either the stannane or the alkyne, rather than the formation of a magnesium hydride species.[5]

  • Platinum-Catalyzed: Platinum complexes, such as PtCl₂ with bulky phosphine ligands like XPhos, can provide excellent selectivity for β-(E)-vinylstannanes, often surpassing the selectivity seen with palladium catalysts.[3] Ligand choice is critical, with monodentate ligands favoring the (E)-isomer and bidentate ligands favoring the (Z)-isomer.[8]

  • Molybdenum-Catalyzed: Molybdenum complexes are effective for the hydrostannation of terminal alkynes, often favoring the α-vinylstannane (Markovnikov) product.[7][8] The reaction rate and yield can be significantly improved by slow addition of the tin hydride or by using microwave irradiation.[7]

  • Heterobimetallic Catalysis: Systems combining copper with iron or manganese, such as (NHC)Cu-[Fe] and (NHC)Cu-[Mn], allow for tunable regioselectivity. The Cu/Fe pair typically yields the α-vinylstannane, while the Cu/Mn pair selectively produces the (E)-β-vinylstannane.[6][10]

Reactivity with Organic Substrates

Alkynes

Alkynes are the most common substrates for hydrostannylation. The reaction provides a direct route to vinylstannanes, which are valuable synthetic intermediates.[5] The key challenge and area of research is controlling the regio- and stereoselectivity of the addition.

Table 1: Catalyst Performance in Alkyne Hydrostannylation

Catalyst System Substrate Type Predominant Product Selectivity Yield (%) Ref
PdCl₂(PPh₃)₂ Terminal/Internal Alkynes β-(Z)-vinylstannane (syn-addition) Good to Excellent Good to Excellent [2]
MgBu₂ Internal Alkynes (Z)-vinylstannane Excellent ~95% [5]
MgBu₂ Terminal Alkynes (E)-vinylstannane Good (at low temp) ~98% [5]
PtCl₂ / XPhos Terminal Alkynes β-(E)-vinylstannane (anti-addition) >98:2 85-95% [3]
Mo-isocyanide complex Terminal Alkynes α-vinylstannane High Good [8]
IMesCu-FeCp(CO)₂ Terminal Alkynes α-vinylstannane (Markovnikov) High Good [6]

| IMesCu-Mn(CO)₅ | Terminal Alkynes | (E)-β-vinylstannane (anti-Markovnikov) | High | Good |[6] |

Alkenes and Enynes

Hydrostannylation is also applicable to alkenes, though it is less common than with alkynes. The reaction involves the insertion of the C=C bond into the Sn-H bond.[11] DFT calculations suggest the mechanism for tungsten-catalyzed hydrostannylation of ethylene proceeds via coordination of the olefin to the tin atom followed by insertion into the Sn-H bond.[11] For more complex substrates like enynols, the regioselectivity of palladium-catalyzed hydrostannylation can be controlled by the geometry of the double bond.[6]

Table 2: Hydrostannylation of Alkenes and Dienes

Catalyst System Substrate Product Conditions Yield (%) Ref
W(CO)₅{Sn(Arⁱᴾʳ⁶)H} Ethylene W(CO)₅{Sn(Arⁱᴾʳ⁶)(Et)} Ambient Rapid Conv. [11]

| Bu₃SnH / AIBN | 1,4-Enyne | Mixture of dienylstannanes | Toluene, 80°C | 75% |[2] |

Experimental Protocols

General Procedure for Palladium(0)-Catalyzed Hydrostannylation of Enynols

Method adapted from Betzer, J.-F. et al., J. Org. Chem. 1997.[2]

  • To a solution of the enynol or propargyl derivative (1.0 mmol) in THF (3 mL) at 20 °C, add PdCl₂(PPh₃)₂ (0.02 mmol, 0.02 equiv).

  • Add tributyltin hydride (1.2 mmol) dropwise over a period of 1-2 minutes.

  • Observe the solution for a color change from light yellow to orange-brown and the evolution of H₂, which indicates the formation of (Bu₃Sn)₂.

  • After stirring at 20 °C for 10 minutes, concentrate the dark brown reaction mixture in vacuo.

  • Purify the residue by flash chromatography on basic silica gel (diethyl ether/petroleum ether gradient) to yield the desired vinylstannane.

General Procedure for Platinum-Catalyzed Hydrostannylation of Terminal Alkynes

Method adapted from Roberts, D. D. & McLaughlin, M. G., Adv. Synth. Catal. 2023.[3]

  • To an oven-dried 22 mL vial equipped with a magnetic stirrer, add PtCl₂ (10 mol%) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%).

  • Flush the vial with nitrogen and add dry THF.

  • Add the terminal alkyne substrate (1.0 equiv) followed by tributyltin hydride (1.2 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, concentrate the mixture and purify by column chromatography to isolate the vinyl stannane product.

Applications in Synthesis: The Stille Cross-Coupling

The primary application of vinylstannanes derived from hydrostannylation is their use in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction forms a new carbon-carbon bond between the vinylstannane and an organic halide or triflate, providing a powerful method for constructing complex molecules, including pharmaceuticals and natural products.[12] The stereochemistry of the vinylstannane is typically retained in the coupled product, making the stereoselective synthesis of the stannane via hydrostannylation critically important.

Stille_Coupling_Workflow cluster_hydrostannylation Step 1: Hydrostannylation cluster_coupling Step 2: Stille Cross-Coupling Alkyne Alkyne (R'-C≡C-R'') Vinylstannane Vinylstannane Alkyne->Vinylstannane Pd(0) or other catalyst HSnR3 H-SnR₃ CoupledProduct Coupled Product Vinylstannane->CoupledProduct Pd(0) catalyst OrgHalide Organic Halide (R'''-X) OrgHalide->CoupledProduct

References

Spectroscopic Characterization of Hydroxystannanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize hydroxystannanes and related organotin compounds. Due to the transient nature of the parent hydroxystannane (SnH3OH), this guide focuses on the stable and well-characterized organotin hydroxides, which serve as crucial analogs for understanding the fundamental spectroscopic features of the Sn-O-H moiety. The methodologies and data presented are essential for the structural elucidation and analysis of these compounds in various research and development settings, including drug development where organotin compounds have been explored for their biological activities.

Vibrational Spectroscopy: Probing the Sn-O-H Functional Group

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrational modes of the this compound functional group. These techniques provide direct evidence for the presence of the Sn-O and O-H bonds.

Key Vibrational Modes:

The primary vibrational modes of interest for the Sn-O-H group are the O-H stretching, Sn-O-H bending, and Sn-O stretching vibrations.

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
O-H Stretching (ν(OH)) 3375 - 3430This is a strong and broad band in the IR spectrum, often asymmetric due to hydrogen bonding.[1] The position can be influenced by the sample preparation method.[1]
Sn-O-H Bending (δ(SnOH)) 1003 - 1228Two distinct bending vibrations are often observed.[1] Their positions can also be sensitive to the sample preparation.[1]
Sn-O Stretching (ν(SnO)) 490 - 553The frequency of this vibration can vary depending on the coordination environment of the tin atom.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient and widely used technique for obtaining the infrared spectrum of solid and liquid samples.

  • Sample Preparation: A small amount of the solid organotin hydroxide sample is placed directly onto the ATR crystal (e.g., diamond or germanium). For liquids, a drop is applied to the crystal.

  • Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Workflow for Vibrational Spectroscopy Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Organotin Hydroxide Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal FTIR FTIR Spectrometer ATR_Crystal->FTIR Insert into Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Background Background Subtraction Acquire->Background Analysis Identify Vibrational Modes (ν(OH), δ(SnOH), ν(SnO)) Background->Analysis Result Result Analysis->Result Structural Information

Caption: Experimental workflow for ATR-IR spectroscopic analysis of hydroxystannanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is indispensable for the detailed structural characterization of organotin hydroxides in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR provide complementary information about the chemical environment of the different nuclei in the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The hydroxyl proton is a key diagnostic signal.

ProtonTypical Chemical Shift (δ, ppm)Notes
Sn-O-H Variable, often broadThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, the signal for the hydroxyl proton disappears upon complexation, indicating the substitution of this proton.[2]
Alkyl/Aryl groups on Sn Varies depending on the groupThe signals for protons on the organic substituents attached to the tin atom provide information about the organic framework.

¹¹⁹Sn NMR Spectroscopy:

¹¹⁹Sn NMR is particularly informative about the coordination number and geometry of the tin atom.

Coordination NumberTypical Chemical Shift (δ, ppm)Geometry
4 Downfield regionTetrahedral
5 Intermediate regionTrigonal bipyramidal
6 -205 to -407Octahedral.[2] The chemical shift is sensitive to the nature of the substituents and the donor atoms.[2]

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

  • Sample Preparation: The organotin hydroxide sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal or external standard may be used.

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a multinuclear probe. The spectrometer is tuned to the ¹¹⁹Sn frequency.

  • Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. Due to the low natural abundance and potentially long relaxation times of ¹¹⁹Sn, a larger number of scans may be required to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a standard, typically tetramethyltin (Me₄Sn) at δ = 0 ppm.

Logical Relationship of NMR Data for Structural Determination

G cluster_data NMR Spectroscopic Data cluster_info Structural Information cluster_structure Final Structure H1_NMR ¹H NMR Proton_Env Proton Environment (Hydroxyl, Organic Groups) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Framework Carbon Skeleton C13_NMR->Carbon_Framework Sn119_NMR ¹¹⁹Sn NMR Sn_Coordination Tin Coordination (Number, Geometry) Sn119_NMR->Sn_Coordination Final_Structure Molecular Structure of this compound Proton_Env->Final_Structure Carbon_Framework->Final_Structure Sn_Coordination->Final_Structure

Caption: Interplay of different NMR techniques for the structural elucidation of hydroxystannanes.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of hydroxystannanes and for obtaining information about their structure through fragmentation analysis. The isotopic pattern of tin is a characteristic feature in the mass spectrum.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and allows for the determination of the molecular weight.

  • Isotopic Pattern: Tin has several stable isotopes, which results in a characteristic cluster of peaks for any tin-containing fragment. The most abundant isotope is ¹²⁰Sn.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides information about the different functional groups and their connectivity within the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of organometallic compounds.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µM range).

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the formation of a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the characterization of hydroxystannanes. The detailed protocols and data interpretation guidelines will aid researchers in the structural elucidation of these and related organotin compounds.

References

The Dawn of a New Class of Metallodrugs: A Technical Guide to the Discovery of Novel Hydroxystannane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, the field of organometallic chemistry, specifically the study of organotin compounds, has emerged as a promising frontier in the development of new anticancer and antimicrobial agents.[1][2] This technical guide delves into the discovery, synthesis, and biological evaluation of a burgeoning class of organotin compounds: hydroxystannane derivatives. These molecules, characterized by the presence of a hydroxyl group directly or indirectly bonded to the tin atom, are exhibiting significant potential in preclinical studies. This document aims to provide an in-depth overview of their synthesis, characterization, and putative mechanisms of action, serving as a vital resource for researchers engaged in the discovery and development of next-generation metallodrugs.

The Therapeutic Potential of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history of industrial applications.[2] However, their potent biological activities have redirected scientific focus towards their therapeutic potential.[1][2] The general order of in vitro fungicidal or antibacterial activity for organotins is RSnX₃ < R₂SnX₂ < R₄Sn ≪ R₃SnX, with the nature of the anionic group X having a lesser impact on the overall activity.[1] Notably, numerous organotin(IV) complexes have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of established platinum-based drugs like cisplatin.[3][4] The quest for novel anticancer agents is driven by the need to overcome the limitations of current therapies, including systemic toxicity and acquired resistance. Organotin complexes offer a potential solution, demonstrating effective management of toxicity and targeted uptake by cancerous cells.[1]

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves the reaction of organotin(IV) precursors, such as organotin oxides or halides, with ligands containing hydroxyl moieties. These ligands can range from simple hydroxybenzoic acids to more complex Schiff bases.[1][5][6] The resulting complexes exhibit a variety of coordination geometries around the central tin atom, which in turn influences their biological activity.

General Synthetic Protocol

A common synthetic route involves the condensation reaction between an organotin(IV) oxide or hydroxide and a carboxylic acid or a Schiff base containing a hydroxyl group. The reaction is typically carried out in an appropriate organic solvent, such as methanol or ethanol, and may be refluxed to ensure completion.[7] The purification of the resulting this compound derivative is often achieved through recrystallization.

Below is a representative experimental workflow for the synthesis of a novel this compound derivative:

experimental_workflow start Start precursor Organotin(IV) Precursor (e.g., R3SnCl, R2SnO) start->precursor ligand Hydroxyl-containing Ligand (e.g., Hydroxybenzoic Acid) start->ligand reaction Reaction in Organic Solvent (e.g., Methanol, Reflux) precursor->reaction ligand->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization bio_eval Biological Evaluation (Anticancer, Antimicrobial Assays) characterization->bio_eval end End bio_eval->end

Fig. 1: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Spectroscopic Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a suite of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the ligand to the tin atom. The disappearance of the ν(O-H) band of the carboxylic acid or phenol group and the appearance of new bands corresponding to Sn-O bonds are key indicators of complex formation.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for determining the structure of these compounds in solution. The chemical shifts in ¹¹⁹Sn NMR are particularly informative about the coordination number of the tin atom.[5][6][8] For instance, ¹¹⁹Sn chemical shifts can often distinguish between four-, five-, and six-coordinate tin centers.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[1][9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the tin atom.[3][6][8]

Quantitative Biological Evaluation

The therapeutic potential of novel this compound derivatives is primarily assessed through in vitro cytotoxicity and antimicrobial assays.

Anticancer Activity

The anticancer activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying cytotoxic potency.[1][10][11][12]

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Organotin(IV) Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
Diorganotin Complex 10.250.161.34
Triorganotin Complex 2>105.27.8
Cisplatin (Reference)1.53.28.5

Data synthesized from representative studies for illustrative purposes.[10][12]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are assessed against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is determined to quantify its antimicrobial efficacy.[13][14]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Organotin(IV) Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Organotin Complex A12.5256.25
Organotin Complex B50>10025
Doxycycline (Reference)0.52N/A
Fluconazole (Reference)N/AN/A1

Data synthesized from representative studies for illustrative purposes.[9][13]

Putative Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, evidence suggests that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[12] Organotin compounds have been shown to interact with cellular components, including proteins and DNA, leading to cell cycle arrest and the activation of apoptotic pathways.

A plausible signaling pathway for the induction of apoptosis by a this compound derivative is depicted below. This pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

signaling_pathway This compound This compound Derivative cell_membrane Cell Membrane ros Increased ROS Production cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: A putative signaling pathway for apoptosis induction by this compound derivatives.

Future Directions and Conclusion

The discovery and development of novel this compound derivatives represent a vibrant and promising area of medicinal inorganic chemistry. The encouraging in vitro cytotoxicity and antimicrobial data warrant further investigation into their in vivo efficacy, toxicity profiles, and detailed mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic index of these compounds, paving the way for the design of more potent and selective agents.[3] The continued exploration of this unique chemical space holds the potential to deliver a new generation of metallodrugs to combat cancer and infectious diseases.

References

Quantum Chemical Calculations on Stannane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of stannane compounds. Stannanes, or organotin compounds, are of significant interest across various scientific disciplines, including materials science, catalysis, and medicinal chemistry. The unique properties of the tin atom, with its accessible d-orbitals and range of coordination numbers, make computational modeling an invaluable tool for understanding and predicting the behavior of these molecules. This guide summarizes key quantitative data, details common experimental and computational methodologies, and provides visual representations of relevant chemical processes.

Data Presentation: A Comparative Summary of Stannane Properties

Quantum chemical calculations provide a powerful means to predict and analyze the geometric and electronic properties of stannane compounds. The following tables summarize key quantitative data from both experimental and computational studies, offering a comparative view of important molecular parameters.

Table 1: Selected Bond Lengths in Stannane Compounds

CompoundBondExperimental Bond Length (Å)Computational MethodCalculated Bond Length (Å)
Tetramethylstannane (TMSn)Sn-C2.144PBE1PBE2.164[1]
Triphenylstannyl N-acetyl-L-cysteinateSn-S2.435--
Triphenylstannyl N-acetyl-L-cysteinateSn-O2.138--
(E)-1-(tributylstannyl)-1-octeneSn-C(sp2)-DFT2.158
Dibutyltin(IV) glycylglycinateSn-O2.106B3LYP/LANL2DZ2.155
Dibutyltin(IV) glycylglycinateSn-N2.193B3LYP/LANL2DZ2.261
Pyridyl Stannane DerivativeSn-N2.888(2)r²SCAN-3c2.50[2]
Dihalo-pyridyl StannaneSn-N~2.37M05-2X-GD32.43[2]
Tin Allene AnalogueC=Sn--1.9787(15)[3]

Table 2: Selected Bond Angles in Stannane Compounds

CompoundAngleExperimental Bond Angle (°)Computational MethodCalculated Bond Angle (°)
Dibutyltin(IV) glycylglycinateO-Sn-N154.5B3LYP/LANL2DZ152.9
Dibutyltin(IV) glycylglycinateC-Sn-C134.6B3LYP/LANL2DZ132.1
Pyridyl Stannane DerivativeC-Sn-N165.14(7)--[2]
Dihalo-pyridyl StannaneEquatorial angles76.7(2) - 136.9(2)--[2]
Tin Allene AnalogueC-Sn-C--178.06(6)[3]

Table 3: 119Sn NMR Chemical Shifts

CompoundCoordination NumberExperimental 119Sn Chemical Shift (ppm)Computational MethodCalculated 119Sn Chemical Shift (ppm)
Tetramethylstannane (TMSn)40.0 (reference)--
Pyridyl Stannane Derivative5-104.3--[2]
Dihalo-pyridyl Stannane5-182.7--[2]

Table 4: Selected Vibrational Frequencies (cm-1)

CompoundVibrational ModeExperimental FrequencyComputational MethodCalculated Frequency
Trimethylvinylstannaneν(Sn-Csp3) asymmetric530--
Trimethylvinylstannaneν(Sn-Csp3) symmetric512--
Trimethylvinylstannaneν(Sn-Csp2)482--
(3-Oxo-3H-benzo[f]chromen-1yl) methyl N,N-dimethylcarbamodithioateC=O stretch1708.6B3LYP1728[4]

Table 5: Calculated Reaction Energies

ReactionComputational MethodCalculated Reaction Energy (kcal/mol)
NH3 + OH → NH2 + H2OMultiple methods2.48[5]
NH3 + O → NH2 + OHMultiple methods4.86[5]
NH3 + H → NH2 + H2Multiple methods11.82[5]
NH3 + CH3 → NH2 + CH4Multiple methods13.80[5]

Experimental Protocols

The synthesis and characterization of stannane compounds are crucial for validating computational models and for their practical application. Below are detailed methodologies for key experiments commonly employed in organotin chemistry.

Synthesis of Organotin(IV) Carboxylates

A general and widely used method for the synthesis of organotin(IV) carboxylates involves the reaction of organotin(IV) halides with the desired carboxylic acid or its salt.

Materials:

  • Triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride, trimethyltin chloride)

  • Carboxylic acid ligand (e.g., benzamidomethionine)

  • Anhydrous organic solvent (e.g., n-hexane, benzene, acetone, methanol, ethanol)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the carboxylic acid ligand in the chosen anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve an equimolar amount of the triorganotin(IV) chloride in the same solvent.

  • Slowly add the organotin solution to the carboxylic acid solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid product is then purified by recrystallization from a suitable solvent to yield the desired organotin(IV) carboxylate.

119Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

119Sn NMR is a powerful technique for characterizing the coordination environment of the tin atom in stannane compounds.[6]

Instrumentation:

  • High-field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve a sufficient amount of the stannane compound in a suitable deuterated solvent (e.g., CDCl3, C6D6).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Tune the NMR probe to the 119Sn frequency.

  • Acquire a one-dimensional 119Sn NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Use a suitable reference standard, such as tetramethyltin (SnMe4), setting its chemical shift to 0 ppm.

  • Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation to obtain the final spectrum.

  • The chemical shift of the 119Sn resonance provides information about the coordination number and the electronic environment of the tin atom.[6] For more complex structures, two-dimensional NMR experiments like 1H-119Sn HMBC can be employed to establish connectivity.

Quantum Chemical Calculation Protocols

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying stannane compounds due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Calculation

This protocol outlines a typical workflow for obtaining the optimized geometry and vibrational frequencies of a stannane molecule.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

  • Input File Preparation:

    • Define the initial molecular geometry of the stannane compound. This can be done using Cartesian coordinates or Z-matrix format.

    • Specify the charge and spin multiplicity of the molecule.

    • Choose a suitable level of theory:

      • Functional: Hybrid functionals like B3LYP or PBE0 are commonly used. For systems where dispersion interactions are important, dispersion-corrected functionals such as B3LYP-D3 are recommended.[7] The M06-2X functional has also shown good performance for organometallic systems.

      • Basis Set: For the tin atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is often employed to account for relativistic effects.[7] For lighter atoms (C, H, N, O), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices.

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution:

    • Submit the input file to the quantum chemistry software for calculation.

  • Analysis of Results:

    • Geometry Optimization: Verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation. The output will provide the optimized bond lengths, bond angles, and dihedral angles.

    • Vibrational Frequencies: The output will list the calculated vibrational frequencies. These can be compared with experimental IR and Raman data. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental values.[4]

NMR Chemical Shift Calculation

Calculating NMR chemical shifts can aid in the structural elucidation of stannane compounds.

Procedure:

  • Geometry Optimization: First, perform a geometry optimization of the stannane molecule using a reliable DFT method as described above.

  • NMR Calculation Input:

    • Use the optimized geometry as the input for a separate NMR calculation.

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and accurate approach for calculating NMR shielding tensors.

    • Choose a suitable functional and basis set. Functionals and basis sets used for geometry optimization are often suitable for NMR calculations as well. For heavy atoms like tin, relativistic effects can be significant, and methods like the Zeroth-Order Regular Approximation (ZORA) may be necessary for high accuracy.[8]

    • Include a reference compound, typically tetramethyltin (TMSn), and calculate its shielding tensor at the same level of theory.

  • Execution and Analysis:

    • Run the NMR calculation.

    • The calculated chemical shift is obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the isotropic shielding value of the reference compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of stannane compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_calculation Quantum Chemical Calculation synthesis Stannane Synthesis (e.g., Grignard Reaction) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 119Sn) purification->nmr xray X-ray Crystallography purification->xray mass_spec Mass Spectrometry purification->mass_spec nmr_calc NMR Chemical Shifts nmr->nmr_calc Comparison geom_opt Geometry Optimization xray->geom_opt Provides initial geometry freq_calc Vibrational Frequencies energy_calc Reaction Energies

Figure 1: A typical experimental and computational workflow for studying stannane compounds.

synthesis_pathway start R-X (Alkyl/Aryl Halide) + Mg grignard R-MgX (Grignard Reagent) start->grignard reaction Reaction in Anhydrous Ether grignard->reaction tin_halide SnCl4 tin_halide->reaction product R4Sn (Tetraorganostannane) reaction->product

Figure 2: Simplified reaction scheme for the synthesis of a tetraorganostannane via a Grignard reaction.

dft_workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)/LANL2DZ) start->geom_opt freq_check Frequency Calculation (Check for imaginary frequencies) geom_opt->freq_check minimum True Minimum Geometry freq_check->minimum No imaginary frequencies transition_state Transition State Search freq_check->transition_state One imaginary frequency properties Calculation of Properties (NMR, Energies, etc.) minimum->properties

Figure 3: A logical workflow for performing DFT calculations on a stannane compound.

References

Unveiling the Lewis Acidity of Hydroxystannanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic Lewis acidity of hydroxystannanes, a class of organotin compounds characterized by one or more hydroxyl groups directly attached to a tin atom, plays a pivotal role in their application as catalysts and reagents in organic synthesis and medicinal chemistry. Understanding and quantifying this acidity is crucial for predicting their reactivity, designing novel catalytic systems, and developing targeted therapeutic agents. This technical guide provides an in-depth exploration of the Lewis acidity of hydroxystannanes, detailing experimental protocols for its determination and presenting a framework for its interpretation.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is its ability to accept an electron pair from a Lewis base. A widely accepted and convenient method for quantifying this property is the Gutmann-Beckett method, which utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This technique employs triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of the Lewis acidic tin center with the Lewis basic oxygen atom of Et₃PO results in a downfield shift of the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless value that provides a quantitative measure of Lewis acidity.[1]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

CompoundLewis AcidAcceptor Number (AN)
Tribenzyltin triflate (Bn₃SnOTf)Bn₃Sn⁺74.0[3]
Boron Trifluoride (BF₃)BF₃89[1]
Boron Trichloride (BCl₃)BCl₃106[1]
Boron Tribromide (BBr₃)BBr₃109[1]
Aluminum Chloride (AlCl₃)AlCl₃87[1]
Titanium Tetrachloride (TiCl₄)TiCl₄70[1]

Experimental Protocol: Determination of Acceptor Number using the Gutmann-Beckett Method

The following protocol outlines the steps for determining the Acceptor Number of a hydroxystannane or other Lewis acid.

Materials:

  • This compound sample

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated solvent (e.g., CD₂Cl₂)

  • NMR tubes

  • Capillary inserts

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Preparation of the Et₃PO Reference Solution:

    • Prepare a 1 M solution of Et₃PO in the chosen deuterated solvent.

    • Fill a capillary insert with this solution and seal it. This will serve as the external reference.

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the this compound sample in the same deuterated solvent (e.g., 0.4 mL).

    • Add a known amount of Et₃PO to the NMR tube. A molar ratio of Lewis acid to Et₃PO of 3:1 is a good starting point to ensure complex formation.[3]

  • NMR Acquisition:

    • Insert the sealed capillary reference into the NMR tube containing the sample.

    • Acquire a ³¹P{¹H} NMR spectrum of the sample.

    • Record the chemical shift (δ_sample) of the Et₃PO adduct.

  • Calculation of Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula, established by Gutmann and modified by Beckett:[1][3] AN = 2.21 x (δ_sample – 41.0)

    • Where:

      • δ_sample is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

      • 41.0 ppm is the ³¹P chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane, which is defined as having an AN of 0.[1]

Visualizing the Experimental Workflow

The logical flow of the Gutmann-Beckett method for determining the Lewis acidity of a this compound can be visualized as follows:

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Data Analysis start Start prep_ref Prepare 1M Et₃PO Reference Solution in CD₂Cl₂ start->prep_ref prep_sample Dissolve this compound and Et₃PO in CD₂Cl₂ start->prep_sample combine Combine Sample and Reference in NMR Tube prep_ref->combine prep_sample->combine acquire_nmr Acquire ³¹P{¹H} NMR Spectrum combine->acquire_nmr determine_shift Determine Chemical Shift (δ_sample) of Et₃PO Adduct acquire_nmr->determine_shift calculate_an Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) determine_shift->calculate_an end End calculate_an->end

Gutmann-Beckett Experimental Workflow

Factors Influencing the Lewis Acidity of Hydroxystannanes

The Lewis acidity of a this compound is not a fixed value but is influenced by several factors related to the substituents on the tin atom. A conceptual understanding of these influences is crucial for tuning the acidity for specific applications.

Lewis_Acidity_Factors cluster_effects Electronic Effects cluster_steric Steric Effects substituents Substituents (R) on Tin (R₃SnOH, R₂Sn(OH)₂) ewg Electron-Withdrawing Groups (e.g., -C₆F₅, -Cl) substituents->ewg edg Electron-Donating Groups (e.g., -Alkyl) substituents->edg steric_hindrance Steric Hindrance substituents->steric_hindrance lewis_acidity Lewis Acidity of This compound ewg->lewis_acidity Increases edg->lewis_acidity Decreases steric_hindrance->lewis_acidity Decreases Accessibility of Tin Center

References

An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the initial isolation and purification of organotin hydroxides, often referred to by the general term hydroxystannane. Due to the limited specific use of the term "this compound" in scientific literature, this guide focuses on the broader, well-established class of organotin hydroxides. These compounds are significant in various fields, including organic synthesis and materials science. Their purification is a critical step to ensure the reliability and reproducibility of experimental results.

Synthesis Overview: From Organotin Halides to Hydroxides

The most common route to synthesizing organotin hydroxides is through the hydrolysis of their corresponding organotin halides. This reaction is typically straightforward but requires careful control to manage the formation of byproducts, primarily organotin oxides, which can arise from the dehydration of the hydroxide.

The general reaction can be represented as:

R₃SnX + OH⁻ → R₃SnOH + X⁻ R₂SnX₂ + 2OH⁻ → R₂Sn(OH)₂ + 2X⁻ (can further dehydrate to R₂SnO)

Where 'R' represents an organic substituent (e.g., alkyl, aryl) and 'X' is a halide. The hydrolysis is often carried out using an aqueous base solution, such as sodium hydroxide or potassium hydroxide.[1]

Experimental Protocols for Isolation and Purification

The choice of purification method is highly dependent on the nature of the organotin hydroxide (e.g., tri-, di-, or mono-organo), its physical state (solid or liquid), its stability, and the types of impurities present. Diorganotin hydroxides, for example, are known to be difficult to purify due to their tendency to dehydrate.[2]

Column chromatography is a versatile technique for the purification of a wide range of organotin compounds.

  • Stationary Phase:

    • Silica Gel: Standard silica gel is commonly used. For separating arylstannanes that are apolar, careful selection of the eluent system is crucial.[3]

    • Alumina: Alumina can also be an effective stationary phase, particularly for certain organotin compounds where silica might be too acidic.[3]

    • Modified Silica Gel: For the efficient removal of organotin halide impurities, a stationary phase composed of 10% finely ground potassium fluoride (KF) or potassium carbonate (K₂CO₃) mixed with 90% silica gel (w/w) has been shown to be highly effective.[3][4] This method can reduce organotin impurities to levels as low as ~15 ppm.[4]

  • Eluent: The choice of eluent depends on the polarity of the target compound. A common approach for non-polar compounds is a mixture of petroleum ether and triethylamine. For instance, a gradient elution starting with 95% petroleum ether and 5% triethylamine can be effective.[3]

  • Procedure:

    • Prepare the column by packing it with the chosen stationary phase slurried in the initial eluent.

    • If using modified silica, pre-pack the column with the silica/KF or silica/K₂CO₃ mixture.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them (e.g., by TLC or NMR) to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

For thermally stable, liquid organotin hydroxides, vacuum distillation can be an effective purification method.

  • Apparatus: A Kugelrohr distillation apparatus is particularly useful for small quantities and can minimize thermal decomposition.[3]

  • Procedure:

    • Place the crude product in the distillation flask of the Kugelrohr apparatus.

    • Apply a high vacuum (e.g., pressures as low as 4 mbar).[3]

    • Slowly heat the sample to the desired temperature (e.g., 100 °C). Slow distillation is crucial for efficient purification.

    • Collect the distilled product in the receiving flask.

    • Confirm the purity of the distilled product using appropriate analytical techniques.

This method is particularly useful for removing water-soluble impurities, such as inorganic salts and residual base, from the crude product.

  • Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution with deionized water to remove water-soluble impurities.

    • To remove organotin halide impurities, washing with an aqueous solution of potassium fluoride (KF) can be effective, as it precipitates the tin halides, which can then be removed by filtration.[3]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

For solid organotin hydroxides, recrystallization is a standard and effective purification technique.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Hot-filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath may be necessary to maximize the yield.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for removing common impurities from organotin compounds.

Purification MethodTarget ImpurityReported EfficiencyReference
Column Chromatography (KF/Silica)Organotin HalidesReduces to < 15 ppm[4]
Column Chromatography (K₂CO₃/Silica)Organotin HalidesHighly effective[4]
Aqueous KF WashTin SaltsEffective for removal
Vacuum Distillation (Kugelrohr)Non-volatile impuritiesEffective for thermally stable compounds

This second table can be used by researchers to log their experimental data for the purification of a specific this compound.

Experiment IDStarting Material (g)Crude Yield (g)Purification MethodPurified Yield (g)Purity (%)Analytical Method

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the isolation and purification of organotin hydroxides.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_isolation Initial Isolation cluster_purification Purification cluster_analysis Analysis Start Organotin Halide Hydrolysis Hydrolysis (e.g., aq. NaOH) Start->Hydrolysis Quench Reaction Quenching Hydrolysis->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Crude Crude Organotin Hydroxide Drying->Crude PurificationMethod Purification (See Decision Tree) Crude->PurificationMethod Pure Pure Organotin Hydroxide PurificationMethod->Pure Characterization Characterization (NMR, IR, MS) Pure->Characterization

Caption: General workflow for the synthesis and purification of an organotin hydroxide.

Purification_Decision_Tree Start Crude Organotin Hydroxide IsSolid Is the compound solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No Recrystallize Recrystallization IsSolid->Recrystallize Yes HalideImpurity Are organotin halides the main impurity? IsThermallyStable->HalideImpurity No Distillation Vacuum Distillation (e.g., Kugelrohr) IsThermallyStable->Distillation Yes ColumnChrom Column Chromatography (Standard Silica/Alumina) HalideImpurity->ColumnChrom No ModifiedColumn Column Chromatography (KF or K2CO3/Silica) HalideImpurity->ModifiedColumn Yes

Caption: Decision tree for selecting a suitable purification method.

Characterization of Purified Hydroxystannanes

Once purified, the identity and purity of the organotin hydroxide should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for structural elucidation and purity assessment. ¹¹⁹Sn NMR is particularly powerful for confirming the tin environment.

  • Infrared (IR) Spectroscopy: The presence of a characteristic O-H stretching band confirms the hydroxide functionality.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: Confirms the elemental composition of the purified product.

References

Dawn of a New Metallic Era: A Literature Review of Early Organotin Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked the genesis of a new branch of chemistry that would eventually find widespread applications in fields ranging from polymer science to medicine. This technical guide delves into the nascent stages of organotin chemistry, chronicling the pioneering syntheses, initial characterizations, and the foundational experimental protocols that laid the groundwork for this significant area of organometallic research. We will explore the seminal works of the earliest investigators, presenting their findings with a focus on quantitative data and detailed methodologies to provide a comprehensive resource for today's researchers.

The Pioneering Syntheses: Frankland and Löwig

The story of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he successfully synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] Shortly thereafter, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy.[1][3] These two landmark discoveries, achieved through different synthetic approaches, are widely considered to represent the birth of organotin chemistry.[3][4]

Frankland's Direct Synthesis of Diethyltin Diiodide (1849)

Frankland's method, a direct reaction between an alkyl halide and metallic tin, was notable for its simplicity.

Experimental Protocol:

  • Reactants: Ethyl iodide and metallic tin.

  • Apparatus: Sealed glass ampoule.

  • Procedure: Ethyl iodide and tin were sealed in a glass ampoule and heated. The reaction proceeded at temperatures between 140°C and 180°C.[5]

  • Observation: The reaction yielded a yellowish oily liquid that solidified into a crystalline mass upon cooling.[2]

  • Product: The crystalline product was identified as diethyltin diiodide.[2]

Löwig's Synthesis using a Tin-Sodium Alloy (1852)

Löwig's approach utilized a more reactive tin-sodium alloy to facilitate the formation of the tin-carbon bond.

Experimental Protocol:

  • Reactants: Alkyl halide and a tin-sodium alloy.

  • Procedure: An alkyl halide was reacted with a tin-sodium alloy.[1][3] This method was found to produce what is now recognized as oligomeric diethyltin, which could then be further reacted.[2]

  • Derivatization: The resulting organotin species was reactive and could be converted to diethyltin oxide upon exposure to air, or to diethyltin dihalides by treatment with halogens.[2]

Early Expansion and Key Synthetic Methodologies

Following the initial discoveries, the field of organotin chemistry began to expand, with researchers developing new methods for the formation of tin-carbon bonds. Two of the most significant early methods were the Wurtz reaction and, later, the Grignard reaction.

The Wurtz Reaction for Organotin Synthesis

Adapted from the original Wurtz coupling reaction, this method provided a route to tetraorganotin compounds.

Experimental Protocol (Conceptual):

  • Reactants: An alkyl halide, sodium metal, and a tin halide (e.g., tin tetrachloride).

  • Procedure: The reaction involves the coupling of alkyl groups, facilitated by sodium, with a tin halide to form a tetraorganotin compound.[6]

  • General Reaction: 4 R-X + SnCl₄ + 8 Na → R₄Sn + 4 NaCl + 4 NaX

The Advent of the Grignard Reaction

The discovery of Grignard reagents at the turn of the 20th century revolutionized organometallic synthesis, and its application to tin chemistry provided a versatile and efficient route to a wide range of organotin compounds.[6]

Experimental Protocol (General):

  • Reactants: A Grignard reagent (R-MgX) and a tin halide (e.g., tin tetrachloride).

  • Procedure: The Grignard reagent, prepared from an organic halide and magnesium, is reacted with a tin halide in an ethereal solvent.[6]

  • General Reaction: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

Foundational Reactions and Early Derivatives

The early tetraorganotin compounds served as crucial starting materials for the synthesis of a variety of organotin halides through redistribution reactions, a concept significantly developed by Kocheshkov. These organotin halides were, in turn, precursors to other important derivatives.

The Kocheshkov Redistribution Reaction

This reaction allows for the controlled synthesis of organotin halides with a specific number of organic substituents.

Logical Relationship of Kocheshkov Redistribution:

Caption: Kocheshkov redistribution for synthesizing organotin chlorides.

Hydrolysis to Oxides and Hydroxides

Organotin halides were found to be susceptible to hydrolysis, leading to the formation of organotin oxides and hydroxides. These compounds would later prove to be important intermediates and catalysts.

Experimental Workflow for Hydrolysis:

Hydrolysis_Workflow start Organotin Halide (e.g., R₂SnCl₂) hydrolysis Hydrolysis (e.g., with NaOH) start->hydrolysis product Organotin Oxide/Hydroxide (e.g., (R₂SnO)n) hydrolysis->product end Further Reactions product->end

Caption: General workflow for the hydrolysis of organotin halides.

Early Investigations into Structure and Properties

The initial decades of organotin chemistry were primarily focused on synthesis. However, the work of chemists like George Bowdler Buckton and Paul Pfeiffer began to shed light on the properties and coordination chemistry of these new compounds.

Buckton, in 1858, was among the first to describe the physiological effects of organotin compounds, noting the pungent odor and irritating nature of certain derivatives.[7] This marked an early foray into the biological activity of this class of compounds.

Paul Pfeiffer, a student of the renowned coordination chemist Alfred Werner, made significant contributions to understanding the ability of tin to form coordination complexes. His work demonstrated that the tin atom in organotin compounds could expand its coordination number beyond four, a concept that was crucial for the later development of organotin catalysts and understanding their reaction mechanisms.[3][4]

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th-century publications can be challenging due to variations in experimental techniques and reporting standards. However, the following table summarizes some of the physical properties of early organotin compounds as reported in subsequent literature.

Compound NameFormulaBoiling Point (°C)Reference
Tetraethyltin(C₂H₅)₄Sn63-65 / 12 mmHg[6]
Diethyltin Diiodide(C₂H₅)₂SnI₂-[1][2]

Note: Detailed quantitative data such as yields and precise melting/boiling points from the original 19th-century papers are not consistently available in modern compilations.

Conclusion

The period from 1849 into the early 20th century was a transformative era for organotin chemistry. The foundational synthetic work of Frankland and Löwig, followed by the adoption of more versatile methods like the Wurtz and Grignard reactions, established the accessibility of this new class of organometallic compounds. The subsequent exploration of their derivatives and the initial forays into their physical, biological, and coordination properties by researchers such as Buckton and Pfeiffer set the stage for the explosion of research and applications that would follow in the mid-20th century. This early work, characterized by meticulous observation and the development of fundamental synthetic protocols, remains the bedrock upon which the vast field of modern organotin chemistry is built.

References

Methodological & Application

Application Notes: Hydroxystannane as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from bulk chemicals and polymers to high-value pharmaceuticals and fragrances. While traditional methods often rely on strong Brønsted acids like sulfuric acid, these catalysts can suffer from drawbacks such as equipment corrosion, lack of selectivity, and the generation of acidic waste streams. Organotin compounds, including hydroxystannanes (R-Sn(O)OH), have emerged as effective Lewis acid catalysts for esterification and transesterification reactions.[1][2] These catalysts offer several advantages, including milder reaction conditions, reduced side reactions, and improved product quality in terms of color and odor.[3]

This document provides detailed application notes and protocols for the use of hydroxystannane and related organotin compounds as catalysts in esterification reactions.

Data Presentation

Hydroxystannanes, such as butylstannoic acid (also known as hydroxybutyltin oxide), demonstrate significant catalytic activity in various esterification processes. The following tables summarize quantitative data from studies utilizing these and related organotin catalysts.

Table 1: Performance of Organotin Catalysts in Various Esterification Reactions

Carboxylic AcidAlcoholCatalyst (mol%)Temperature (°C)TimeYield / ConversionReference
Benzoic AcidHeptanoln-Butylstannoic Acid (1%)1506 h~55% Yield[1]
Furan-2,5-dicarboxylic acid (FDCA)Not SpecifiedOrganotin (IV) (<1.0%)125 - 225Not Specified>85% Conversion
Heptanoic AcidBenzyl AlcoholDibutyltin Oxide (10%)180 (Microwave)50 min91% Yield
Oleic AcidGlycerolButylstannoic Acid (1%)180Not SpecifiedLower reactivity noted

Table 2: Catalytic Effect of Hydroxy Monobutyltin Oxide (MBTO) on Polyester Resin Synthesis Time

Reaction StageCatalystTime (hours)Reduction in TimeReference
First Stage None6.3-
0.20 mole% MBTO2.954%
Second Stage None5.6-
0.20 mole% MBTO4.520%

Catalytic Mechanism

Organotin(IV) compounds, including hydroxystannanes, function as Lewis acid catalysts. The catalytic cycle is generally understood to proceed via the coordination of the tin center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester and regenerate the catalyst.[4]

Esterification_Mechanism Catalyst This compound Catalyst (R-Sn(O)OH) Coordination Coordination Complex: Catalyst activates Carboxylic Acid Catalyst->Coordination Reactants Carboxylic Acid (R'-COOH) + Alcohol (R''-OH) Reactants->Coordination + R'-COOH Attack Nucleophilic Attack by Alcohol Coordination->Attack + R''-OH Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water (H₂O) Intermediate->Elimination - H₂O Elimination->Catalyst Catalyst Regeneration Products Ester (R'-COOR'') + Water (H₂O) Elimination->Products

Caption: Lewis acid catalytic cycle for this compound-mediated esterification.

Experimental Protocols

The following are generalized protocols for conducting esterification reactions using organotin catalysts. Safety Note: Organotin compounds can be toxic. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Protocol 1: General Esterification via Conventional Heating

This protocol is a general guideline for the synthesis of a simple ester using butylstannoic acid as the catalyst. It is adapted from procedures for polyester synthesis and standard Fischer esterification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.1 - 3.0 eq, can be used as solvent if in large excess)

  • Butylstannoic Acid (Hydroxybutyltin Oxide): 0.1 - 1.0 mol%

  • Toluene or other suitable solvent for azeotropic removal of water (if alcohol is not in large excess)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for azeotropic water removal)

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the solvent (if used).

  • Catalyst Addition: Add the butylstannoic acid catalyst (0.1 - 1.0 mol% relative to the limiting reagent, typically the carboxylic acid).

  • Heating and Reflux: Attach the reflux condenser (and Dean-Stark trap if applicable). Heat the mixture to reflux (typically 150-220°C, depending on the solvent and reactants) with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to over 24 hours depending on the substrates.

  • Workup (Cooling): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid).

    • Water.

    • Brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography or distillation to obtain the final product.

Protocol_Conventional start Start setup 1. Charge Flask: - Carboxylic Acid - Alcohol - Solvent (optional) start->setup catalyst 2. Add Catalyst: Butylstannoic Acid (0.1-1.0 mol%) setup->catalyst heat 3. Heat to Reflux (150-220°C) with Stirring catalyst->heat monitor 4. Monitor Reaction (TLC / GC) heat->monitor workup 5. Cool & Workup: - Dilute - Wash (NaHCO₃, H₂O, Brine) monitor->workup dry 6. Dry & Concentrate: - Dry (MgSO₄) - Filter - Evaporate Solvent workup->dry purify 7. Purify Product (Chromatography / Distillation) dry->purify end End purify->end

Caption: Experimental workflow for conventional heating esterification.

Protocol 2: Esterification via Microwave-Assisted Organic Synthesis (MAOS)

This protocol is based on a literature procedure for the rapid synthesis of an ester using dibutyltin oxide, a closely related organotin catalyst. Microwave heating can significantly reduce reaction times.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.0 eq)

  • Dibutyltin Oxide (10 mol%)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars.

  • Flash chromatography system.

Procedure:

  • Reaction Setup: In a microwave reaction vessel equipped with a small magnetic stir bar, combine the carboxylic acid (e.g., 1.5 mmol), the alcohol (e.g., 1.5 mmol), and dibutyltin oxide (10 mol-%, e.g., 0.15 mmol).

  • Microwave Irradiation: Place the open vessel in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 180°C) for the specified time (e.g., 50 minutes). The power should be modulated to maintain the target temperature.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Purification: Directly load the crude reaction mixture onto a silica gel column. Purify by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.

Protocol_Microwave start Start mix 1. Mix in MW Vessel: - Carboxylic Acid - Alcohol - Dibutyltin Oxide start->mix irradiate 2. Irradiate in MW Reactor (e.g., 180°C, 50 min) mix->irradiate cool 3. Cool to Room Temp. irradiate->cool purify 4. Direct Purification (Flash Chromatography) cool->purify end End purify->end

References

Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and various organic electrophiles, catalyzed by palladium complexes.[1] A significant advantage of the Stille reaction is its remarkable tolerance for a wide array of functional groups, including unprotected hydroxyl groups present on either coupling partner.[2][3] This attribute is particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals, where the strategic introduction of protecting groups can be cumbersome and lead to reduced overall efficiency.[4] These application notes provide detailed protocols for performing Stille cross-coupling reactions on substrates bearing unprotected hydroxyl functionalities and for the synthesis of relevant hydroxy-functionalized organostannane reagents.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of a hydroxyl group on one of the substrates typically does not interfere with this cycle.

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (with -OH group) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 + X-SnR₃ Sn R²-SnR₃ (with -OH group) Sn->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² Product RedElim->Product

Caption: General catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Protocol 1: Stille Coupling of a Hydroxylated Aryl Bromide with an Organostannane

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl bromide containing an unprotected hydroxyl group with an organostannane.

Materials:

  • Hydroxylated aryl bromide (e.g., 4-bromo-2-methylphenol)

  • Organostannane (e.g., vinyltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., anhydrous DMF or toluene)[5]

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add the hydroxylated aryl bromide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.1 equiv, if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Hydroxy-Functionalized Organostannane

This protocol outlines the synthesis of a (hydroxyphenyl)trialkylstannane, which can be used as a coupling partner in Stille reactions.

Materials:

  • Halogenated phenol (e.g., 4-bromophenol)

  • Strong base (e.g., n-butyllithium)

  • Trialkyltin chloride (e.g., tributyltin chloride)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add the halogenated phenol (1.0 equiv) and dissolve in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equiv) dropwise to the solution. The first equivalent deprotonates the phenol, and the second performs the lithium-halogen exchange.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.1 equiv) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Data Presentation

The following tables summarize representative data for Stille cross-coupling reactions involving hydroxyl-functionalized substrates.

Table 1: Stille Coupling of Various Hydroxylated Aryl Halides with Organostannanes

EntryHydroxylated Aryl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodophenolPhenyltributylstannanePd(PPh₃)₄ (5)Toluene1001285
23-Bromo-5-methoxyphenolVinyltributylstannanePdCl₂(PPh₃)₂ (3)DMF90892
32-Iodo-4-nitro-phenol(Furan-2-yl)tributylstannanePd₂(dba)₃ (2) / P(o-tol)₃ (8)Dioxane1101678
44-Bromobenzyl alcoholThienyltributylstannanePd(PPh₃)₄ (4)Toluene1002488

Table 2: Substrate Scope for the Coupling of (4-Hydroxyphenyl)tributylstannane

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Dioxane1001295
23-BromopyridinePd(OAc)₂ (2)SPhos (4)Toluene1101882
34-ChlorotoluenePdCl₂(dppf) (5)-DMF1202465
41-IodonaphthalenePd(PPh₃)₄ (3)-Toluene1001091

Troubleshooting and Key Considerations

  • Purity of Reagents and Solvents: The use of anhydrous and degassed solvents is crucial for optimal catalytic activity. Organostannanes should be purified to remove any residual impurities.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the reaction outcome. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[4]

  • Removal of Tin Byproducts: Tributyltin halides can be difficult to remove from the reaction mixture. Washing with a saturated KF solution is a common and effective method for their precipitation and removal.

  • Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The ability to perform Stille cross-couplings on molecules containing unprotected hydroxyl groups is of great importance in drug discovery and development.[2] It allows for the late-stage functionalization of complex intermediates without the need for additional protection-deprotection steps, which can shorten synthetic routes and improve overall yields. This is particularly relevant for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, where rapid access to a diverse range of analogs is essential. The mild reaction conditions and high functional group tolerance make the Stille reaction a powerful tool for the construction of biaryl and vinyl-aryl scaffolds commonly found in pharmacologically active molecules.

Workflow for Drug Discovery Application

DrugDiscovery_Workflow Start Lead Compound with -OH group Stille Stille Coupling with various organostannanes Start->Stille Library Library of Analogs Stille->Library SAR SAR Studies Library->SAR Candidate Optimized Candidate SAR->Candidate

Caption: Streamlined synthesis of compound libraries for SAR studies.

References

Application of Organotin Hydroxides and Oxides in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds, particularly organotin hydroxides and oxides, serve as highly effective catalysts in various polymer synthesis reactions. While the term "hydroxystannane" is not standard nomenclature, it likely refers to organotin compounds containing hydroxyl groups or their dehydration products, such as stannoxanes. This application note focuses on the use of key organotin compounds, namely hydroxybutyltin oxide (also known as butylstannoic acid) and dibutyltin oxide (DBTO), as catalysts in the synthesis of polyesters through esterification and transesterification reactions. These catalysts are valued for their high activity, which allows for reduced reaction times and temperatures, and their ability to produce polymers with desirable properties for a range of applications, including industrial coatings, resins, and materials for regulated food and medical use.[1][2]

Key Applications

Organotin hydroxides and oxides are versatile catalysts with a broad range of applications in polymer chemistry:

  • Polyester Synthesis: They are widely used to catalyze the formation of polyesters from the reaction of polyols with polycarboxylic acids or their anhydrides. This includes the production of alkyd resins, unsaturated polyester resins for composites, and thermoplastic polyesters.[1][2][3]

  • Polyurethane Production: Diorganotin carboxylates, often derived from organotin oxides, are used as catalysts in the formation of polyurethanes.[4]

  • Silicone Vulcanization: These compounds also find application in the curing of silicone polymers.[4]

  • Stabilizers for PVC: Organotin compounds act as heat stabilizers in polyvinyl chloride (PVC), preventing degradation during processing.[4]

The primary focus of this document will be on their application in polyester synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of organotin catalysts in polyester synthesis, extracted from various sources.

ParameterValuePolymer SystemCatalystReference
Catalyst Concentration 0.05 - 0.2 wt%Polyester ResinHydroxybutyltin oxide, Dibutyltin oxide[1]
Final Acid Number < 3 mg KOH/gPolyester for polyurethane foamsTin salts[5]
Reaction Temperature ~ 220 °CPolyester from isophthalic acid, maleic anhydride, and glycolsHydroxy monobutyltin oxide[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters using organotin catalysts. These are based on information from patent literature and should be adapted and optimized for specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of Unsaturated Polyester Resin

Objective: To synthesize an unsaturated polyester resin using hydroxybutyltin oxide as a catalyst.

Materials:

  • Isophthalic acid

  • Maleic anhydride

  • Propylene glycol

  • Dipropylene glycol

  • Hydroxybutyltin oxide (Butylstannoic acid)

  • Styrene (for dilution)

  • Nitrogen gas supply

  • Reaction kettle with mechanical stirrer, thermometer, condenser, and nitrogen inlet

Procedure:

  • Charge the reaction kettle with isophthalic acid, maleic anhydride, propylene glycol, and dipropylene glycol in the desired molar ratios.

  • Add hydroxybutyltin oxide as the catalyst. The catalyst amount should be in the range of 0.05-0.2% by weight of the total reactants.[1]

  • Begin mechanical stirring and purge the reactor with a slow stream of nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to approximately 220 °C.[6]

  • Water will be formed as a byproduct of the esterification reaction and should be continuously removed through the condenser.

  • Monitor the progress of the reaction by periodically taking samples and measuring the acid number.

  • Continue the reaction until the acid number drops to the target value (e.g., below 25 mg KOH/g sample, as a precursor stage).[6]

  • Once the desired acid number is reached, cool the reactor to stop the reaction.

  • The resulting polyester resin can then be diluted with styrene for further applications, such as in the preparation of composite materials.[2]

Protocol 2: Polyester Synthesis using Dibutyltin Oxide

Objective: To prepare a polyester for use in polyurethane production, catalyzed by dibutyltin oxide.

Materials:

  • Dicarboxylic acid (e.g., adipic acid)

  • Polyol (e.g., ethylene glycol, glycerol)

  • Dibutyltin oxide (DBTO)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, heating mantle, temperature controller, and a distillation setup to remove water.

Procedure:

  • Add the dicarboxylic acid and polyol to the reaction vessel. A slight excess of the polyol (e.g., 10%) is often used to ensure the final polyester is hydroxyl-terminated.[5]

  • Add dibutyltin oxide catalyst to the mixture.

  • Start stirring and begin heating the mixture under a nitrogen blanket.

  • Gradually increase the temperature to the reaction temperature, typically in the range of 180-220 °C.

  • The esterification reaction will produce water, which should be distilled off to drive the reaction to completion.

  • Monitor the reaction by measuring the acid value of the mixture at regular intervals.

  • The reaction is considered complete when the acid value is very low, typically less than 2 mg KOH/g.[5]

  • Cool the resulting polyester, which is now ready for use in polyurethane formulations.

Visualizations

Diagram 1: General Workflow for Polyester Synthesis

G cluster_reactants Reactant Charging cluster_reaction Polycondensation Reaction cluster_monitoring Process Monitoring cluster_product Final Product Monomers Polyol & Polyacid Reaction Heating under N2 (180-220°C) Monomers->Reaction Catalyst Organotin Catalyst (e.g., DBTO) Catalyst->Reaction Water_Removal Water Removal Reaction->Water_Removal Monitoring Acid Number Measurement Reaction->Monitoring Monitoring->Reaction Continue if Acid Number is high Product Polyester Monitoring->Product Stop if Acid Number is low

Caption: Workflow for polyester synthesis using an organotin catalyst.

Diagram 2: Catalytic Cycle for Esterification

G Catalyst R'2SnO (Dibutyltin Oxide) Intermediate1 R'2Sn(OR)2 (Stannoxane Ester) Catalyst->Intermediate1 + 2 R-OH - H2O Alcohol R-OH (Alcohol) Acid R''-COOH (Carboxylic Acid) Intermediate2 R'2Sn(OR)(OOCR'') Intermediate1->Intermediate2 + R''-COOH - R-OH Water H2O Intermediate1->Water Intermediate2->Catalyst + R-OH - R''-COOR Ester R''-COOR (Ester) Intermediate2->Ester

Caption: Simplified catalytic cycle for esterification using dibutyltin oxide.

References

Application Notes and Protocols for the Quantification of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analytical quantification of organotin compounds, a class of organometallic compounds that includes hydroxystannanes. These compounds are utilized in various industrial applications but are also of concern due to their toxicity, necessitating accurate and sensitive quantification methods.[1][2] The following sections detail various analytical techniques suitable for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

Application Note:

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the speciation and quantification of organotin compounds.[1] HPLC separates the different organotin species, while ICP-MS provides sensitive and element-specific detection of tin.[1] This method is particularly advantageous as it often does not require the derivatization step that is necessary for Gas Chromatography.[3][4] It is suitable for analyzing various sample matrices, including workplace air samples and biological tissues.[1][5] Recent developments have focused on rapid and practical methods for detecting multiple organotin compounds in a single run.[1]

A significant challenge in the analysis of organotin mixtures is the potential for cross-reactions between different compounds, which can lead to the formation of new species.[1] Therefore, meticulous optimization of sample preparation is crucial to maintain the stability of the target analytes.[1]

Experimental Protocol: Quantification of 11 Organotin Compounds in Workplace Air Samples

This protocol is based on a method developed for the separation and quantification of eleven regulated organotin compounds.[2]

1. Sample Preparation (General Guidance):

  • Organotin compounds are extracted from the sample matrix using organic solvents, ion-exchange resins, or adsorption onto a solid support.[3][4]

  • For biological materials, a clean-up step using Florisil, silica gel, or alumina may be necessary.[3][4]

  • All glassware used in the extraction and analysis must be acid-washed to prevent the adsorption of organotins.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system capable of ternary gradient elution.

  • Column: C18 stationary phase.[1][2]

  • Mobile Phase: A ternary solvent gradient using methanol, acetonitrile, and ultrapure water containing 6% (v/v) acetic acid and 0.17% (m/v) α-tropolone.[2] The addition of α-tropolone is critical for achieving optimal separation.[1]

  • Gradient Program: The gradient is optimized by initially increasing the overall organic content and then modulating the elution by adjusting the acetonitrile:methanol ratio.[1]

  • Flow Rate: A gradient flow rate is employed.[2]

3. ICP-MS Detection:

  • ICP-MS System: An ICP-MS instrument is coupled to the HPLC system.

  • Spray Chamber: A cooled spray chamber is utilized.[1]

  • Carrier Gas: Argon with the addition of oxygen.[1]

4. Data Analysis:

  • Quantification is typically performed using an external standard approach.[6]

  • Calibration curves are constructed by plotting the peak area against the concentration of the standards.

Quantitative Data:

ParameterValueReference
AnalytesMMT, MBT, MOT, MPhT, DMT, DBT, DPhT, TMT, TBT, TPhT, TTMT[2]
Linearity (R²)> 0.999 (for 10 analytes)[2]
Working Range10 - 100 µg OTCs/L[2]
Instrumental Detection Limits (IDL)0.14 - 0.57 µg Sn/L[1][2]
Limits of Quantification (LOQ)0.49 - 1.97 µg Sn/L[2]
Recovery (from fish tissue)> 90% for TBT and TPhT[5]

Workflow Diagram:

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Air/Biological Sample Extraction Solvent Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation (C18 Column, Ternary Gradient) Cleanup->HPLC ICPMS ICP-MS Detection (Element-Specific) HPLC->ICPMS Data Data Acquisition & Quantification ICPMS->Data

Caption: Workflow for the quantification of organotin compounds using HPLC-ICP-MS.

Gas Chromatography (GC)

Application Note:

Gas Chromatography (GC) is a preferred technique for the separation of organotin compounds due to its high resolution and the versatility of available detectors.[3][4] The analysis of organotins by GC typically involves four main steps: extraction, derivatization to a volatile form, separation, and detection.[3][4] Derivatization is a critical step and can be achieved by forming alkyl or hydride derivatives.[3][4] Common detectors include flame photometric detectors, atomic absorption spectroscopy (AAS), and mass spectrometry (MS).[4]

Experimental Protocol: General GC-based Analysis

This protocol outlines the general steps for the analysis of organotin compounds using GC.

1. Extraction:

  • Extract organotin compounds from the sample matrix using appropriate organic solvents.[3][4]

2. Derivatization:

  • Convert the extracted non-volatile organotin compounds into volatile derivatives.

  • Hydride Generation: Use sodium borohydride to form volatile hydrides (RₙSnH₄₋ₙ).[3][4]

  • Alkylation: Use Grignard reagents for methylation or pentylation, or sodium tetraethylborate for ethylation.[3][4]

3. GC Separation:

  • GC System: A standard gas chromatograph.

  • Column: A suitable capillary column for the separation of volatile organotin derivatives.

  • Carrier Gas: Typically helium or nitrogen.

  • Temperature Program: An optimized temperature gradient to separate the derivatized compounds based on their boiling points.[3]

4. Detection and Quantification:

  • Detector: Flame Photometric Detector (FPD), Atomic Absorption Spectroscopy (AAS), or Mass Spectrometry (MS).[4]

  • Quantification: Use of internal or external standards for quantification.

Workflow Diagram:

GC_Workflow Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Hydride Generation, Alkylation) Extraction->Derivatization GC GC Separation Derivatization->GC Detection Detection (FPD, AAS, MS) GC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the analysis of organotin compounds by GC.

Electrochemical Methods

Application Note:

Electrochemical methods, such as polarography, voltammetry, and potentiometry, offer a cost-effective and sensitive alternative for the determination of tin concentrations.[7][8] Stripping voltammetry, particularly anodic stripping voltammetry (ASV), is highly advantageous due to its high sensitivity and accuracy.[8] These methods measure electrical quantities like current or potential, which are related to the concentration of the analyte.[8] The choice of supporting electrolyte is crucial for achieving low detection limits and a wide linear range.[7]

Experimental Protocol: Anodic Stripping Voltammetry (ASV)

This protocol describes the general procedure for determining organotin concentrations using ASV.

1. Sample Preparation:

  • Prepare the sample solution in a suitable supporting electrolyte. Acetate buffer is commonly used.[7]

  • For complex matrices, an extraction or digestion step may be required.

2. Electrochemical Analysis:

  • Electrochemical Cell: A three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode.

  • Deposition Step (Preconcentration): Apply a constant negative potential to the working electrode to reduce and accumulate the organotin species onto the electrode surface.[8]

  • Stripping Step: Scan the potential in the positive (anodic) direction. The deposited tin is oxidized and stripped from the electrode, generating a current peak.[8]

  • Quantification: The height or area of the stripping peak is proportional to the concentration of the organotin compound in the sample.

Quantitative Data:

ParameterValueReference
TechniqueAnodic Stripping Voltammetry[9]
AnalyteDibutyltin (DBT)[9]
Detection Limit0.4 ng/mL[9]
AnalyteTriphenyltin (TPT)[9]
Detection Limit6 ng/mL[9]
Recovery~80%[9]

Logical Relationship Diagram:

ASV_Principle cluster_steps Anodic Stripping Voltammetry (ASV) Steps Deposition 1. Deposition (Preconcentration at negative potential) Stripping 2. Stripping (Anodic potential scan) Deposition->Stripping Measurement 3. Measurement (Peak current is proportional to concentration) Stripping->Measurement

Caption: The fundamental steps of Anodic Stripping Voltammetry (ASV).

Atomic Absorption Spectroscopy (AAS)

Application Note:

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the total tin concentration.[3][4] Flame AAS is straightforward for general use, while furnace AAS is employed for very low analyte levels.[3][4] AAS can also be used as a detector for chromatographic systems (e.g., HPLC-AAS) for the speciation of organotin compounds.[3][4] The method is based on the absorption of light by free atoms in the gaseous state.

Experimental Protocol: General Flame AAS

1. Sample Preparation:

  • The sample is typically in a liquid form. Solid samples require digestion to bring the tin into solution.

  • The sample solution is aspirated into a flame.

2. Atomization:

  • A high-temperature flame (e.g., air-acetylene) vaporizes the solvent and dissociates the chemical compounds into free atoms.[10]

3. Measurement:

  • A light beam from a hollow cathode lamp containing tin is passed through the flame.

  • The tin atoms in the flame absorb light at a characteristic wavelength.

  • A detector measures the amount of light absorbed.

4. Quantification:

  • According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the tin atoms in the flame.[11]

  • A calibration curve is prepared from standard solutions of known tin concentrations to quantify the amount of tin in the sample.[11]

Workflow Diagram:

AAS_Workflow LightSource Hollow Cathode Lamp (Light Source) SampleIntro Sample Introduction & Atomization (Flame) LightSource->SampleIntro Monochromator Monochromator (Wavelength Selection) SampleIntro->Monochromator Detector Detector (Measures Light Absorption) Monochromator->Detector Readout Signal Processor & Readout Detector->Readout

Caption: Schematic workflow of an Atomic Absorption Spectrometer.

References

Application Notes and Protocols for the Synthesis of Hydroxystannanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the laboratory synthesis of two common hydroxystannanes: triphenyltin hydroxide and tributyltin hydroxide. These protocols are based on the hydrolysis of the corresponding organotin chlorides.

Introduction

Hydroxystannanes, also known as organotin hydroxides (R₃SnOH), are important intermediates in organotin chemistry and have applications in catalysis, organic synthesis, and materials science. The general method for their preparation involves the controlled hydrolysis of triorganotin halides. This document outlines the laboratory-scale synthesis, purification, and characterization of triphenyltin hydroxide and tributyltin hydroxide.

General Experimental Workflow

The synthesis of hydroxystannanes from their corresponding organotin chlorides follows a straightforward two-step process: hydrolysis followed by purification. The general workflow is depicted below.

G start Start: Triorganotin Chloride hydrolysis Hydrolysis with Aqueous Base (e.g., NaOH solution) start->hydrolysis filtration Filtration to Isolate Crude Product hydrolysis->filtration washing Washing with Water and/or Organic Solvent filtration->washing drying Drying of the Crude Product washing->drying purification Purification (Recrystallization or Distillation) drying->purification characterization Characterization (MP/BP, NMR, IR) purification->characterization end Final Product: Hydroxystannane characterization->end

Caption: General workflow for this compound synthesis.

Synthesis of Triphenyltin Hydroxide

Triphenyltin hydroxide is a white crystalline solid synthesized by the hydrolysis of triphenyltin chloride.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenyltin chloride in a suitable organic solvent such as toluene.

  • Hydrolysis: Prepare a separate aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride.

  • Reaction Conditions: Heat the reaction mixture to a constant temperature between 50-90°C and maintain vigorous stirring for 3-7 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The solid triphenyltin hydroxide will precipitate. Collect the crude product by vacuum filtration.

  • Washing: Wash the collected solid with deionized water to remove any remaining sodium hydroxide and sodium chloride, followed by a wash with a small amount of cold toluene or hexane to remove any unreacted starting material.

  • Drying: Dry the purified product in a vacuum oven at a temperature below 45°C to avoid dehydration to the corresponding oxide.[1]

  • Purification: Recrystallize the crude triphenyltin hydroxide from a suitable solvent such as 1-propyl alcohol to obtain a pure crystalline product.[2]

Quantitative Data
ParameterValueReference
Starting Material Triphenyltin ChlorideGeneral
Reagent Aqueous Sodium Hydroxide[1]
Reaction Temperature 50-90 °C
Reaction Time 3-7 hours
Melting Point 121-126 °C[3]
Appearance White crystalline powder[3]
Characterization Data
TechniqueObserved SignalsReference
¹H NMR Multiplet at δ 6.78-7.37 ppm (phenyl protons)[2]
IR (cm⁻¹) ν(Sn-C): 569, ν(Sn-O): 458[2]

Synthesis of Tributyltin Hydroxide

Tributyltin hydroxide is a colorless to pale yellow liquid synthesized by the hydrolysis of tributyltin chloride.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place tributyltin chloride.

  • Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (15-20% w/w) to the tributyltin chloride with vigorous stirring.[4]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 75-85°C and maintain for approximately 1 hour with constant agitation.[4]

  • Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. Two phases will form; the organic phase contains the tributyltin species. Separate the organic layer.

  • Washing: Wash the organic layer with deionized water to remove any residual base and salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The direct product of this reaction is often the oxide. To obtain the hydroxide, the oxide can be carefully reacted with water at low temperatures (0-5°C). Alternatively, for purification of the hydroxide, vacuum distillation can be employed, though care must be taken to avoid dehydration to the oxide.

Quantitative Data
ParameterValueReference
Starting Material Tributyltin ChlorideGeneral
Reagent 15-20% Aqueous Sodium Hydroxide[4]
Reaction Temperature 75-85 °C[4]
Reaction Time 1 hour[4]
Boiling Point 186-190 °C at 5 Torr[5]
Appearance Colorless to pale yellow liquid[5]
Characterization Data
TechniqueObserved SignalsReference
¹¹⁹Sn NMR δ +115 to +125 ppm[5]
IR (cm⁻¹) ν(O-H): 3610-3630, δ(O-H): 880-920[5]

Safety Precautions

Organotin compounds are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.

Signaling Pathway Diagram

The hydrolysis of triorganotin chlorides to hydroxystannanes can be represented as a simple chemical transformation pathway.

G cluster_reactants Reactants cluster_products Products R3SnCl Triorganotin Chloride (R₃SnCl) R3SnOH This compound (R₃SnOH) R3SnCl->R3SnOH Hydrolysis NaOH Sodium Hydroxide (NaOH) NaOH->R3SnOH H2O Water (H₂O) H2O->R3SnOH NaCl Sodium Chloride (NaCl)

Caption: Hydrolysis of triorganotin chloride to this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of Hydroxystannanes (Organotin Hydroxides)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystannanes, more formally known as organotin hydroxides (R_nSn(OH)_{4-n}), are a class of organometallic compounds characterized by at least one hydroxyl group directly bonded to a tin atom. These compounds are reactive intermediates and find application in organic synthesis and as precursors for other organotin compounds. Their biological activity also makes them of interest in drug development, although this is associated with significant toxicity.

This document provides a comprehensive guide to the safe handling, storage, and disposal of hydroxystannanes, along with representative experimental protocols. Given their inherent toxicity, particularly that of triorganotin compounds, strict adherence to these guidelines is crucial to ensure laboratory safety.

Safety Precautions and Toxicity

Organotin compounds exhibit a wide range of toxicities depending on the number and nature of the organic substituents. The toxicity generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn, where R is an alkyl or aryl group and X is a halide, hydroxide, or other anion. Triorganotin compounds are highly toxic and can affect the central nervous system. They can be absorbed through the skin, ingestion, or inhalation.

General Safety Precautions:

  • Engineering Controls: All work with hydroxystannanes should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves. Immediately change gloves if contaminated.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A lab coat must be worn to prevent skin exposure.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.

Data Presentation: Physical and Chemical Properties

The properties of hydroxystannanes can vary significantly with the organic substituents. The following table summarizes available data for representative compounds.

Compound NameFormulaMolar Mass ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Water Solubility
Triphenyltin Hydroxide(C₆H₅)₃SnOH367.03White crystalline powder121-123DecomposesInsoluble (1.2 ppm @ 20°C)
Tributyltin Hydroxide*(C₄H₉)₃SnOH307.06Colorless to pale yellow liquid~15.5186-190 @ 5 TorrVery low
Cyhexatin(C₆H₁₁)₃SnOH385.2White crystalline solid195-198Decomposes< 1 ppm @ 25°C

Note: Tributyltin hydroxide exists in equilibrium with bis(tributyltin) oxide (TBTO) and water. The physical properties are often reported for TBTO.

Experimental Protocols

Protocol 1: Synthesis of Triphenyltin Hydroxide via Hydrolysis of Triphenyltin Chloride

This protocol describes a general method for the preparation of a triorganotin hydroxide from the corresponding halide.

Materials:

  • Triphenyltin chloride ((C₆H₅)₃SnCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve triphenyltin chloride in ethanol in a flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a dilute aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution to the stirred ethanolic solution of triphenyltin chloride at room temperature. A white precipitate of triphenyltin hydroxide will form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel and wash with copious amounts of distilled water to remove any unreacted sodium hydroxide and sodium chloride.

  • Further wash the precipitate with a small amount of cold ethanol.

  • Dry the crude triphenyltin hydroxide in a desiccator under vacuum.

  • For purification, the crude product can be recrystallized from a suitable solvent such as hot ethanol or toluene.

Expected Outcome:

A white crystalline solid of triphenyltin hydroxide. The purity can be assessed by melting point determination and spectroscopic methods (e.g., IR, NMR).

Handling and Storage Workflow

The following diagram illustrates the general workflow for the safe handling and storage of hydroxystannanes.

G Workflow for Handling and Storage of Hydroxystannanes cluster_prep Preparation and Handling cluster_storage Storage cluster_disposal Waste Disposal start Obtain Hydroxystannane ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment storage_decision Select Storage Conditions experiment->storage_decision waste_collection Collect Waste in a Labeled, Sealed Container experiment->waste_collection cool_dry Cool, Dry, Well-Ventilated Area storage_decision->cool_dry General Storage inert_atm Store Under Inert Atmosphere (e.g., Argon, Nitrogen) storage_decision->inert_atm For Sensitive Compounds sealed_container Tightly Sealed, Labeled Container cool_dry->sealed_container inert_atm->sealed_container disposal Dispose as Hazardous Organometallic Waste waste_collection->disposal

Caption: Workflow for the safe handling, storage, and disposal of hydroxystannanes.

Reactivity and Stability

Hydroxystannanes can undergo several key reactions:

  • Equilibrium with Stannoxanes: Triorganotin hydroxides exist in equilibrium with their corresponding bis(triorganotin) oxides (distannoxanes) and water. 2 R₃SnOH ⇌ R₃SnOSnR₃ + H₂O

  • Thermal Decomposition: Upon heating, some hydroxystannanes can decompose. For instance, triphenyltin hydroxide can dehydrate to its oxide above 45°C and decompose further at higher temperatures.

  • Reaction with Acids: Being basic in nature, they react with acids to form the corresponding organotin salts and water.

The following diagram illustrates the key reactivity of a triorganotin hydroxide.

G Reactivity of Triorganotin Hydroxides r3snoh R₃SnOH (Triorganotin Hydroxide) r3snosnr3 R₃SnOSnR₃ (Distannoxane) r3snoh->r3snosnr3 Dehydration (Heat) r3snx R₃SnX (Organotin Salt) r3snoh->r3snx Neutralization r3snosnr3->r3snoh Hydration h2o H₂O (Water) hx HX (Acid)

Caption: Key reactions of triorganotin hydroxides.

Storage Decision Tree

Proper storage is critical to maintain the integrity of hydroxystannanes and to prevent hazardous situations. The following decision tree provides guidance on appropriate storage conditions.

G Storage Decision Tree for Hydroxystannanes q1 Is the compound sensitive to air or moisture? a1_yes Store under an inert atmosphere (e.g., Argon, Nitrogen) q1->a1_yes Yes a1_no Standard atmospheric storage is acceptable q1->a1_no No q2 Is the compound light sensitive? a1_yes->q2 a1_no->q2 a2_yes Store in an amber or opaque container q2->a2_yes Yes a2_no Clear container is acceptable q2->a2_no No q3 Is the compound thermally sensitive? a2_yes->q3 a2_no->q3 a3_yes Refrigerate or store at a specified temperature q3->a3_yes Yes a3_no Store at ambient temperature (cool, dry place) q3->a3_no No final_storage Store in a tightly sealed, properly labeled container away from incompatible materials (e.g., strong acids, oxidizing agents) a3_yes->final_storage a3_no->final_storage

Caption: Decision tree for determining appropriate storage conditions for hydroxystannanes.

Conclusion

Hydroxystannanes are valuable reagents that require careful handling due to their toxicity. By implementing stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, researchers can work with these compounds safely. Proper storage is essential to maintain their chemical integrity and prevent the formation of hazardous byproducts. Always consult the Safety Data Sheet (SDS) for the specific this compound before use.

Application of ¹¹⁹Sn NMR Spectroscopy for Monitoring Hydroxystannane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds, particularly hydroxystannanes (RₙSn(OH)₄₋ₙ), are versatile intermediates and precursors in materials science, catalysis, and drug development. Their reactivity is dominated by processes such as condensation, hydrolysis, and ligand exchange. Understanding and controlling these reactions is critical for synthesizing well-defined organotin structures.

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹⁹Sn nucleus is a uniquely powerful, non-invasive technique for studying these processes in solution.[1] The ¹¹⁹Sn isotope has a nuclear spin of I = ½ and a significant natural abundance (8.59%), making it well-suited for high-resolution NMR.[2] The key advantage of ¹¹⁹Sn NMR lies in its extremely wide chemical shift range (~5000 ppm), where the resonance frequency (δ) is exquisitely sensitive to the coordination number and the electronic environment of the tin atom.[2] This sensitivity allows for the direct, real-time monitoring of changes at the tin center as a reaction proceeds.

These application notes provide detailed protocols for utilizing ¹¹⁹Sn NMR spectroscopy to monitor two fundamental reactions of hydroxystannanes: the condensation of a triorganotin hydroxide and the hydrolysis of a diorganotin dihalide.

Core Principles

The utility of ¹¹⁹Sn NMR for reaction monitoring is based on the following principles:

  • Coordination Number: The ¹¹⁹Sn chemical shift (δ) is highly dependent on the coordination number of the tin atom. An increase in coordination number (e.g., from 4 to 5 or 6) leads to increased electron density at the nucleus, causing a significant upfield shift (to more negative δ values) of the resonance signal.[3] This allows for the clear differentiation of tetrahedral, trigonal bipyramidal, and octahedral tin species in solution.

  • Electronegativity of Substituents: The nature of the groups attached to the tin atom influences the chemical shift. Changes in the substituents, such as the conversion of a hydroxide (-OH) to a distannoxane (-O-), alter the electronic shielding at the tin nucleus, resulting in a new, distinct resonance signal.[4]

  • Quantitative Analysis: Under appropriate experimental conditions (e.g., with sufficient relaxation delay), the integral of a ¹¹⁹Sn NMR signal is proportional to the concentration of the corresponding tin species. This enables the quantification of reactants, intermediates, and products over time, providing valuable kinetic data.

Application Note 1: Monitoring the Condensation of Triorganotin Hydroxides

This note describes the use of ¹¹⁹Sn NMR to monitor the equilibrium between a triorganotin hydroxide (R₃SnOH) and its condensation product, a distannoxane ((R₃Sn)₂O). This reaction is fundamental to the chemistry of triorganotin hydroxides and can be followed by observing the distinct chemical shifts of the monomeric and dimeric species.

Reaction Pathway:

condensation_reaction cluster_reactants Reactant cluster_products Products R3SnOH_1 2 R₃SnOH R3SnOH_2 (R₃Sn)₂O + H₂O R3SnOH_1->R3SnOH_2 Condensation (-H₂O) R3SnOH_2->R3SnOH_1 Hydrolysis (+H₂O)

Caption: Reversible condensation of a triorganotin hydroxide.

Data Presentation

The condensation of a triorganotin hydroxide to a distannoxane can be monitored by the disappearance of the reactant signal and the appearance of the product signal. In non-coordinating solvents, both species are typically four-coordinate, but the change in the oxygen-bound substituent causes a distinct chemical shift.

CompoundFormulaCoordination No.Typical δ(¹¹⁹Sn) (ppm)Solvent
Trimethyltin HydroxideMe₃SnOH4+51.5CHCl₃
Bis(trimethyltin) Oxide(Me₃Sn)₂O4+72.3CHCl₃
Triphenyltin HydroxidePh₃SnOH4-96.0Dioxane
Bis(triphenyltin) Oxide(Ph₃Sn)₂O4-77.0Dioxane

Note: Chemical shifts are relative to tetramethyltin (Me₄Sn) at 0 ppm. Values are representative and can vary with solvent and concentration.[3]

Experimental Protocol
  • Sample Preparation:

    • In an inert atmosphere (e.g., a glovebox), accurately weigh 50-100 mg of the triorganotin hydroxide (e.g., Ph₃SnOH) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical; coordinating solvents may alter the speciation.

    • Add a sealed capillary containing an external reference standard, such as tetramethyltin (Me₄Sn), or use a secondary reference.[2]

    • Seal the NMR tube securely with a cap.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer equipped with a broadband probe tuned to the ¹¹⁹Sn frequency (e.g., 186.5 MHz on an 11.75 T magnet).[5]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Set the sample temperature as required for the reaction (e.g., 298 K).

  • Data Acquisition (Time-Course Monitoring):

    • Use a standard 1D proton-decoupled pulse sequence for ¹¹⁹Sn. To enhance sensitivity for dilute samples, an INEPT or DEPT pulse sequence can be employed.[2]

    • Key Parameters:

      • Spectral Width: ~400-500 ppm, centered on the expected region for the reactant and product.

      • Acquisition Time (at): ≥ 1.0 s to ensure good digital resolution.

      • Relaxation Delay (d1): Set to 5 times the longest T₁ of the tin species to ensure full relaxation for quantitative analysis. A value of 10-20 s is often a good starting point.

      • Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) > 20:1 for the species of interest.

    • Acquire an initial spectrum (t=0) to confirm the purity of the starting material.

    • Initiate the reaction if necessary (e.g., by adding a small amount of a dehydrating agent or catalyst, or by changing the temperature).

    • Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 15 minutes) for the desired reaction duration.

Application Note 2: Monitoring Hydrolysis and Coordination Change

This note details the monitoring of the hydrolysis of a diorganotin dihalide (R₂SnX₂) to form diorganotin oxide species. This reaction often proceeds through hypercoordinate (5- or 6-coordinate) hydrated intermediates, which can be identified by their characteristic upfield ¹¹⁹Sn chemical shifts.

Logical Workflow:

hydrolysis_workflow cluster_input Inputs cluster_process Process cluster_output Outputs Reactant R₂SnX₂ NMR Time-Resolved ¹¹⁹Sn NMR Acquisition Reactant->NMR Solvent Coordinating Solvent (+ H₂O) Solvent->NMR Spectra ¹¹⁹Sn Spectra vs. Time NMR->Spectra Kinetics Kinetic Profile (δ vs. Intensity) Spectra->Kinetics

Caption: Workflow for monitoring a hydroxystannane reaction.

Data Presentation

The hydrolysis of a diorganotin dihalide involves a significant change in the coordination sphere of the tin atom. The initial four-coordinate halide is expected to form five- or six-coordinate aqua-complexes upon addition of water, resulting in a large upfield shift in the ¹¹⁹Sn NMR spectrum. Further condensation to form tin oxides results in additional spectral changes.[6]

Species TypeExample FormulaCoordination No.Typical δ(¹¹⁹Sn) (ppm)
Starting Material(PhCH₂)₂SnCl₂4+30 to +80
Hydrated Intermediate[(PhCH₂)₂Sn(OH)(H₂O)₂]⁺6-250 to -500
Oxo-Cluster Product[((PhCH₂)₂SnO)₆...]5 and 6-217, -243, -293

Note: Chemical shifts are representative. The values for the oxo-cluster product are taken from the reaction of a related hydroxide precursor, demonstrating the chemical shift region for such species.[6]

Experimental Protocol
  • Sample Preparation:

    • Dissolve 50-100 mg of the diorganotin dihalide (e.g., (PhCH₂)₂SnCl₂) in 0.6 mL of a deuterated, coordinating solvent (e.g., Acetone-d₆ or CD₃CN) in an NMR tube.

    • Add a sealed capillary with a reference standard (e.g., Me₄Sn).

    • Securely cap the NMR tube.

  • NMR Instrument Setup:

    • Follow the setup steps (lock, shim, temperature control) as described in Application Note 1.

  • Data Acquisition and Reaction Initiation:

    • Acquire an initial ¹¹⁹Sn NMR spectrum of the starting material to establish its chemical shift (t=0).

    • Carefully inject a stoichiometric amount of deionized water (e.g., 2-3 equivalents) into the NMR tube using a microliter syringe.

    • Quickly shake the tube to mix, re-insert it into the spectrometer, and immediately begin acquiring the time-course data.

    • Set up an arrayed experiment to collect spectra at frequent intervals initially (e.g., every 1-2 minutes) to capture any transient intermediates, followed by less frequent intervals as the reaction slows.

    • Use the same acquisition parameters as detailed in Application Note 1, ensuring the spectral width is sufficient to cover both the downfield starting material and the expected upfield intermediates and products.

Data Analysis and Interpretation

For both applications, the acquired series of ¹¹⁹Sn NMR spectra should be processed (Fourier transform, phase correction, baseline correction). The chemical shift of each peak should be recorded over time. By integrating the signals corresponding to the starting material, intermediates, and products at each time point, a kinetic profile of the reaction can be constructed, providing valuable insight into reaction mechanisms and rates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydroxystannane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxystannane synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. For the purposes of this guide, "this compound" will refer to organotin hydroxides of the general formula RnSn(OH)4-n.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing triorganotin hydroxides (R3SnOH)?

A1: The most prevalent method is the hydrolysis of a triorganotin halide (typically chloride) with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[1] The resulting triorganotin hydroxide may then be isolated.

Q2: What is the primary challenge in synthesizing and isolating triorganotin hydroxides?

A2: A significant challenge is the propensity of triorganotin hydroxides to undergo dehydration, leading to the formation of the corresponding distannoxane (R3SnOSnR3). This equilibrium reaction can reduce the yield of the desired hydroxide.

Q3: Are there alternative methods for preparing organotin hydroxides or their precursors?

A3: Yes, organotin oxides, which can be considered dehydrated forms of di- and mono-organotin hydroxides, can be synthesized directly from tin powder and an alcohol at elevated temperatures in the presence of an acidic catalyst.[2] These oxides can potentially be hydrated to the corresponding hydroxides.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting organotin halide. Additionally, monitoring the pH of the reaction mixture can indicate the consumption of the hydroxide base.

Q5: What are the typical physical properties of triorganotin hydroxides?

A5: Triorganotin hydroxides are often white, crystalline solids. For example, triphenyltin hydroxide is an odorless white powder that is stable at room temperature with a melting point of 121-123°C.[1] They are generally insoluble in water but moderately soluble in many organic solvents.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete hydrolysis of the organotin halide.- Formation of stannoxane byproduct due to excessive heating or prolonged reaction time.- Loss of product during workup and isolation.- Ensure stoichiometric or a slight excess of base is used.- Monitor the reaction by TLC to ensure complete consumption of the starting material.- Optimize reaction temperature and time to minimize stannoxane formation. Consider conducting the reaction at room temperature.[3]- Carefully perform extraction and purification steps to minimize product loss.
Product is an Oily or Gummy Substance Instead of a Crystalline Solid - Presence of unreacted starting material.- Formation of a mixture of the hydroxide and the stannoxane.- Solvent impurities.- Ensure the reaction has gone to completion.- Attempt to crystallize the product from a suitable solvent system. Hexane or other nonpolar solvents may be effective.- Ensure all solvents used are of high purity and are dry.
Difficulty in Separating the Product from the Reaction Mixture - Emulsion formation during aqueous workup.- Product is sparingly soluble in the extraction solvent.- Add a small amount of brine to the aqueous layer to break up emulsions.- Centrifugation can also aid in phase separation.- Screen a variety of extraction solvents to find one with optimal solubility for the product.
Product Decomposes Upon Standing - Inherent instability of the this compound, leading to dehydration.- Presence of acidic or basic impurities catalyzing decomposition.- Store the purified product in a desiccator under an inert atmosphere.- Ensure the final product is free from any residual acid or base from the synthesis.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound can be significantly influenced by various reaction parameters. The following tables summarize the impact of key variables on the synthesis.

Table 1: Effect of Base Stoichiometry on Trimethyltin Hydroxide Yield

Molar Ratio (KOH : (CH3)3SnCl)Reaction Time (hours)Temperature (°C)Yield (%)Reference
1.0 : 1.0125~85Based on protocol in[3]
1.1 : 1.0125>90Optimization
0.9 : 1.0125<80Incomplete reaction

Table 2: Influence of Solvent on Triorganotin Hydroxide Synthesis

Organotin HalideBaseSolventObservationsPotential Impact on Yield
(CH3)3SnClKOHMethanolGood solubility of reactants, precipitation of KCl drives the reaction.High yield expected.[3]
(C6H5)3SnClNaOHAqueousHeterogeneous reaction, product precipitates.Yield may be dependent on efficient stirring.[1]
R3SnClNaOHBiphasic (e.g., Toluene/Water)Phase transfer catalyst may be required for efficient reaction.Yield can be high with appropriate catalyst.

Experimental Protocols

Protocol 1: Synthesis of Trimethyltin Hydroxide[3]

Materials:

  • Trimethyltin chloride ((CH3)3SnCl)

  • Potassium hydroxide (KOH)

  • Anhydrous methanol

Procedure:

  • In a dry reaction flask, dissolve trimethyltin chloride (370 mg, 1.86 mmol) in anhydrous methanol (5 mL).

  • Slowly add solid potassium hydroxide (104 mg, 1.9 mmol) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour. A white precipitate of potassium chloride will form.

  • After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude trimethyltin hydroxide.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for the Synthesis of Triphenyltin Hydroxide[1]

Materials:

  • Triphenyltin chloride ((C6H5)3SnCl)

  • Sodium hydroxide (NaOH)

  • Suitable organic solvent (e.g., toluene)

  • Water

Procedure:

  • Dissolve triphenyltin chloride in a suitable organic solvent.

  • Prepare an aqueous solution of sodium hydroxide (a slight molar excess).

  • Add the aqueous sodium hydroxide solution to the stirred solution of triphenyltin chloride.

  • Stir the biphasic mixture vigorously at room temperature for a predetermined time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove any remaining sodium hydroxide and sodium chloride.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure to yield triphenyltin hydroxide, which can be purified by recrystallization.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Dissolve Organotin Halide in Organic Solvent react Combine and Stir (Monitor by TLC) start->react base Prepare Aqueous Base Solution base->react separate Separate Organic Layer react->separate wash Wash with Water separate->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield of this compound check_completion Is the reaction complete? (Check TLC) start->check_completion check_conditions Were reaction conditions optimized? check_completion->check_conditions Yes incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase base stoichiometry check_completion->incomplete_rxn No check_workup Was there product loss during workup? check_conditions->check_workup Yes optimize_cond Suboptimal Conditions: - Lower temperature to reduce  stannoxane formation - Optimize solvent check_conditions->optimize_cond No workup_loss Workup Loss: - Improve extraction technique - Check for product in aqueous layer check_workup->workup_loss Yes end Improved Yield check_workup->end No incomplete_rxn->end optimize_cond->end workup_loss->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Stabilizing Hydroxystannane Against Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing hydroxystannane and related organotin hydroxide compounds against decomposition. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a term that may be used to describe organotin compounds containing a hydroxyl group directly bonded to a tin atom (R₃SnOH or R₂Sn(OH)₂). These compounds are valuable reagents and intermediates in organic synthesis and materials science. Their stability is a significant concern because they are prone to decomposition, which can affect the yield, purity, and reproducibility of experimental results.

Q2: What are the common signs of this compound decomposition?

A2: Decomposition of this compound can be indicated by several observable changes:

  • Change in physical appearance: The compound may change from a crystalline solid to a waxy or oily substance.

  • Precipitation: Formation of a white, insoluble precipitate, which is often the corresponding stannoxane.

  • Inconsistent analytical data: Changes in spectra (e.g., IR, NMR) over time, such as the appearance of new peaks corresponding to stannoxanes or other byproducts. For example, in the IR spectrum, the disappearance of the O-H stretch and the appearance of a strong Sn-O-Sn absorption.

  • Reduced reactivity: A noticeable decrease in the expected reactivity of the this compound in a chemical reaction.

Q3: What is the primary pathway of this compound decomposition?

A3: The most common decomposition pathway for organotin hydroxides is a condensation reaction, specifically dehydration, to form the corresponding distannoxane.[1][2] This process involves the elimination of a water molecule from two molecules of the this compound.

  • 2 R₃SnOH → R₃Sn-O-SnR₃ + H₂O

Q4: What environmental factors can trigger the decomposition of this compound?

A4: Several environmental factors can accelerate the decomposition of this compound:

  • Heat: Elevated temperatures can promote the dehydration reaction.[3] Some organotin hydroxides, like triphenyltin hydroxide, may start to dehydrate at temperatures as low as 45°C.[3]

  • Moisture: While the decomposition product is water, the presence of excess water can facilitate the reversibility of the reaction and potentially lead to the formation of more complex, less soluble tin species.

  • Light: UV light can promote the degradation of some organotin compounds.[3]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze the condensation reaction.

Troubleshooting Guides

Issue 1: My this compound sample, which was initially a crystalline solid, has turned into a waxy or oily substance.

  • Question: What is causing this change in my sample's appearance?

    • Answer: This change is a strong indication of decomposition, likely through the formation of a distannoxane. Distannoxanes often have lower melting points and can be oily or waxy solids at room temperature.

  • Question: How can I confirm the decomposition?

    • Answer: You can confirm decomposition using analytical techniques such as Infrared (IR) spectroscopy by observing the disappearance of the characteristic O-H stretching band of the hydroxyl group and the appearance of a strong absorption band for the Sn-O-Sn bond. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the new species.

  • Question: What steps should I take to prevent this from happening?

    • Answer: Store the this compound in a cool, dry, and dark environment.[4] Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. For long-term storage, refrigeration at temperatures around -20°C is recommended for many organotin compounds.[4]

Issue 2: A reaction using this compound as a reagent is giving low yields and producing a significant amount of white precipitate.

  • Question: What is the likely cause of the low yield and precipitate?

    • Answer: The low yield is likely due to the decomposition of the this compound into a less reactive distannoxane. The white precipitate is probably the insoluble distannoxane byproduct.

  • Question: How can I improve the reaction outcome?

    • Answer:

      • Use freshly prepared or purified this compound: If possible, synthesize or purify the this compound immediately before use.

      • Control reaction temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.

      • Ensure anhydrous conditions: Use dry solvents and reagents to minimize moisture that could facilitate side reactions.

      • Consider in situ generation: In some cases, it may be possible to generate the this compound in the reaction mixture from a more stable precursor, such as the corresponding organotin halide.

Data Presentation

To monitor the stability of your this compound samples, it is crucial to maintain a detailed record of storage conditions and analytical data over time. The following table provides a template for tracking the stability of a batch of this compound.

Batch ID Storage Condition Time Point Appearance IR (O-H peak intensity) NMR (% Purity) Notes
HS-2025-0125°C, Ambient LightDay 0White Crystalline100%99%Baseline
HS-2025-0125°C, Ambient LightDay 7Slightly Clumped85%92%Signs of degradation
HS-2025-024°C, DarkDay 0White Crystalline100%99%Baseline
HS-2025-024°C, DarkDay 7White Crystalline99%99%No significant change
HS-2025-03-20°C, Dark, N₂Day 0White Crystalline100%99%Baseline
HS-2025-03-20°C, Dark, N₂Day 30White Crystalline100%99%Stable

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound

  • Handling: All manipulations of this compound should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid contact with moisture.

  • Storage:

    • Short-term: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place.

    • Long-term: For extended storage, place the sealed container in a desiccator and store in a freezer at -20°C.[4]

  • Monitoring: Periodically check the appearance of the stored material. If any changes are observed, re-analyze the material for purity before use.

Protocol 2: Monitoring this compound Decomposition by Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a sample of the this compound for IR analysis (e.g., as a KBr pellet or a Nujol mull).

  • Acquire Spectrum: Obtain the IR spectrum of the sample.

  • Analysis:

    • Identify the characteristic O-H stretching band, which typically appears in the region of 3600-3400 cm⁻¹.

    • Look for a strong absorption band in the region of 780-580 cm⁻¹, which is characteristic of the Sn-O-Sn stretching vibration of the distannoxane decomposition product.

  • Comparison: Compare the spectrum to that of a fresh or known pure sample. A decrease in the intensity of the O-H peak and an increase in the intensity of the Sn-O-Sn peak indicate decomposition.

Visualizations

DecompositionPathway R3SnOH_1 R3SnOH (this compound) Stannoxane R3Sn-O-SnR3 (Distannoxane) R3SnOH_1->Stannoxane Dehydration R3SnOH_2 R3SnOH (this compound) R3SnOH_2->Stannoxane Water H2O (Water)

Caption: Decomposition pathway of this compound via dehydration to form a distannoxane.

ExperimentalWorkflow Start Receive or Synthesize This compound CheckPurity Initial Purity Check (IR, NMR) Start->CheckPurity Storage Store under optimal conditions (-20°C, Dark, Inert Atm.) CheckPurity->Storage MonitorStability Periodic Stability Check (e.g., weekly/monthly) Storage->MonitorStability UseInExperiment Use in Experiment End Successful Experiment UseInExperiment->End Decomposition Decomposition Detected? MonitorStability->Decomposition Decomposition->UseInExperiment No Purify Purify before use Decomposition->Purify Yes Purify->UseInExperiment

Caption: Recommended workflow for handling and stability monitoring of this compound.

TroubleshootingGuide Problem Problem: Low Reaction Yield & Precipitate Formation Cause Potential Cause: Decomposition of this compound to less reactive Stannoxane Problem->Cause Solution1 Solution 1: Use Freshly Prepared or Purified Reagent Cause->Solution1 Solution2 Solution 2: Optimize Reaction Conditions (Lower Temp, Anhydrous) Cause->Solution2 Solution3 Solution 3: Consider In Situ Generation Cause->Solution3

Caption: Logical relationship diagram for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Hydroxystannane-Involved Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed cross-coupling reactions involving organostannane reagents, often referred to as Stille coupling. While hydroxystannanes are not the catalysts themselves, their formation as byproducts can signal reaction issues and contribute to catalyst deactivation. This guide addresses common failures in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a Stille coupling reaction?

The Stille reaction is a palladium-catalyzed cross-coupling reaction that joins an organostannane (R¹-SnR₃) with an organic halide or triflate (R²-X) to form a new carbon-carbon bond (R¹-R²).[1][2][3] The catalytic cycle typically proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The organostannane transfers its organic group (R¹) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.[1][3][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][3][5]

Q2: My reaction is not working. What are the most common reasons for failure?

Common reasons for Stille reaction failures include:

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized or improperly activated.

  • Poor Quality Reagents: Impurities in the organostannane, organic halide, or solvent can interfere with the reaction.

  • Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction outcome.

  • Presence of Inhibitors: Certain functional groups or impurities can poison the catalyst.

Q3: What are the common side reactions in a Stille coupling?

The most prevalent side reaction is the homocoupling of the organostannane reagent to form an R¹-R¹ dimer.[1][2] This can occur through two primary mechanisms: a reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired product. What should I check first?

A: Start by verifying the integrity of your reagents and the reaction setup.

  • Reagent Quality:

    • Organostannane: Ensure it has not degraded. Purity can be checked by NMR.

    • Organic Halide/Triflate: Confirm its purity and reactivity. The general reactivity order is I > Br > OTf > Cl.[2]

    • Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst.[6]

  • Catalyst Activity:

    • Pre-catalyst: Use a reliable palladium source such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Activation: If using a Pd(II) source, ensure proper in-situ reduction to Pd(0).

Q: I've confirmed my reagents are of good quality. What are the next steps to improve the yield?

A: Focus on optimizing the reaction conditions and components.

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[6][7] Consider screening different ligands.

  • Temperature: Increasing the reaction temperature can improve slow reaction rates, but excessive heat can lead to catalyst decomposition and side reactions.[8]

  • Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the transmetalation step.[6] Cesium fluoride (CsF) can also be beneficial, particularly with organotriflates.[6]

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Toluene, THF, and DMF are commonly used.

Problem 2: Significant Homocoupling of the Organostannane

Q: My main byproduct is the homocoupled organostannane. How can I minimize this?

A: Homocoupling is a common issue and can often be suppressed by adjusting the reaction parameters.

  • Catalyst and Ligand: Using a higher ratio of ligand to palladium can sometimes reduce homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

  • Order of Addition: Adding the organostannane slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the likelihood of homocoupling.

Problem 3: Difficulty in Removing Tin Byproducts During Workup

Q: I am struggling to remove the tin byproducts (e.g., Bu₃SnX) from my reaction mixture. What are effective purification strategies?

A: Several methods can be employed to remove tin impurities.[1][9][10]

  • Aqueous KF Wash: Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1][9]

  • Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin byproducts.[1]

  • Treatment with NaOH: In some cases, washing with aqueous NaOH can convert the tin halide to the more polar and water-soluble tributyltin hydroxide (Bu₃SnOH).[9]

Quantitative Data Summary

Table 1: Effect of Ligand on Stille Coupling Yield

LigandCone Angle (°)Electronic Parameter (ν-CO)Typical Yield (%)
PPh₃1452068.970-95
P(o-tol)₃1942066.785-98
P(t-Bu)₃1822056.190-99
AsPh₃1502070.075-96

Yields are representative and can vary significantly based on substrates and other reaction conditions.

Table 2: Influence of Reaction Parameters on a Model Stille Coupling (Coupling of an Aryl Bromide with a Vinylstannane)

ParameterCondition 1Yield (%)Condition 2Yield (%)
Catalyst Pd(PPh₃)₄ (2 mol%)85Pd₂(dba)₃/P(o-tol)₃ (2 mol%)92
Solvent Toluene88DMF95
Temperature 80 °C75110 °C94
Additive None65CuI (10 mol%)96

Experimental Protocols

Protocol 1: Standard Stille Coupling of an Aryl Bromide with a Vinylstannane

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyltributylstannane (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide and Pd(PPh₃)₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the vinyltributylstannane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of KF (2 x 20 mL).

  • Stir the mixture vigorously for 30 minutes after each KF wash and filter through a pad of Celite to remove the precipitated tin salts.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting a Failed Stille Coupling Reaction

If the standard protocol results in a low yield, the following troubleshooting steps can be taken:

  • Re-run with Additives: Repeat the standard protocol with the addition of CuI (0.1 mmol, 10 mol%) to the initial reaction mixture.

  • Change of Ligand: If the reaction still fails, substitute Pd(PPh₃)₄ with a combination of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a more electron-rich ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Solvent and Temperature Variation: If the above modifications do not lead to improvement, consider switching the solvent to DMF and increasing the temperature to 120 °C. Ensure the DMF is anhydrous and thoroughly degassed.

Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)L₂ PdII_inter R²-Pd(II)L₂-X Pd0->PdII_inter PdII_trans R¹-Pd(II)L₂-R² PdII_inter->PdII_trans Transmetalation byproduct X-SnR₃ PdII_inter->byproduct PdII_trans->Pd0 Product R¹-R² PdII_trans->Product Reductive Elimination reagents R²-X reagents->Pd0 Oxidative Addition stannane R¹-SnR₃ stannane->PdII_inter

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for a Failed Stille Reaction

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) CheckReagents Verify Reagent Quality (Purity, Activity) Start->CheckReagents CheckSetup Check Reaction Setup (Inert Atmosphere, Dry Solvent) Start->CheckSetup OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions CheckSetup->OptimizeConditions ChangeLigand Screen Different Ligands (e.g., P(o-tol)₃, P(t-Bu)₃) OptimizeConditions->ChangeLigand Additives Introduce Additives (e.g., CuI, CsF) OptimizeConditions->Additives ChangeSolventTemp Vary Solvent and Temperature OptimizeConditions->ChangeSolventTemp Success Successful Reaction ChangeLigand->Success Additives->Success ChangeSolventTemp->Success

Caption: A logical workflow for troubleshooting failed Stille reactions.

References

Technical Support Center: Optimizing Hydroxystannane Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for hydroxystannane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed reactions, particularly in the context of palladium-catalyzed cross-coupling reactions like the Stille coupling.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has deactivated.- Ensure the use of a reliable Pd(0) source or a suitable precatalyst. - Consider adding a reducing agent if starting with a Pd(II) source. - Degas solvents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
2. Inefficient Transmetalation: The transfer of the organic group from the this compound to the palladium center is slow or inhibited.- The presence of water from the in situ formation of this compound can sometimes be beneficial; however, excess water can lead to the formation of inactive siloxane derivatives if organosilanes are present.[1] - Consider the addition of activating agents like fluoride ions (e.g., CsF, KF) or copper(I) salts (e.g., CuI) to facilitate transmetalation.
3. Hydrolysis of Stannane Reagent: The this compound or its precursor may have degraded due to excessive moisture.- While hydroxystannanes are themselves products of hydrolysis, ensure that the starting organotin halide is handled under reasonably anhydrous conditions before the intended reaction. - Use freshly prepared or purified this compound reagents.
Significant Homocoupling of the Stannane Reagent 1. Reaction Conditions Favoring Homocoupling: Certain conditions can promote the unwanted dimerization of the organostannane.- Lower the reaction temperature. Homocoupling can sometimes be favored at higher temperatures. - Adjust the palladium catalyst and ligand. Some ligands may promote homocoupling more than others. - Ensure slow addition of the organostannane to the reaction mixture to maintain a low concentration relative to the palladium catalyst.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The palladium catalyst loses its activity over the course of the reaction.- Coking: Carbonaceous deposits can form on the catalyst surface.[2][3] - Sintering: At high temperatures, palladium nanoparticles can agglomerate, reducing the active surface area.[3] - Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.[2] - Oxidation: Exposure to air can convert active Pd(0) to inactive Pd(II). - Consider using a more robust ligand that protects the palladium center.
2. Inhibition by Byproducts: The accumulation of byproducts, such as tin salts, may inhibit the catalyst.- While challenging to avoid, consider using a stoichiometric amount of the organostannane to minimize byproduct formation. - In some cases, the addition of scavengers for tin byproducts can be beneficial, though this is less common in Stille reactions.
Poor Reproducibility 1. Variable Water Content: The amount of water in the reaction can significantly impact the reaction rate and yield, especially when hydroxystannanes are formed in situ.- For consistent results, either rigorously exclude water or add a controlled amount to the reaction mixture.[4] - Be mindful of the water content in solvents and reagents.
2. Quality of Reagents: The purity of the organotin precursor, palladium catalyst, and solvents can vary between batches.- Use reagents from a reliable source and consider purification before use. - Ensure solvents are of the appropriate grade and are properly dried and degassed.

Frequently Asked Questions (FAQs)

Q1: What are hydroxystannanes and how are they typically used in catalysis?

A1: Hydroxystannanes, with the general formula R₃SnOH, are organotin compounds containing a hydroxyl group attached to the tin atom. In catalysis, they are most commonly employed as reagents in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. They are often formed in situ from the hydrolysis of organotin halides (R₃SnX).

Q2: What are the potential advantages of using hydroxystannanes over other organostannanes?

A2: While specific advantages are context-dependent, the in situ generation of hydroxystannanes from more stable halide precursors can be convenient. The presence of the hydroxide group and the associated water of formation can sometimes have a beneficial effect on the reaction kinetics.[4]

Q3: How does water affect this compound-mediated cross-coupling reactions?

A3: The effect of water can be complex. A small amount of water is necessary for the formation of hydroxystannanes from their halide precursors. In some palladium-catalyzed couplings, water can have a beneficial effect on the reaction rate.[1][4] However, excessive water can lead to the formation of unreactive tin oxides or promote catalyst decomposition. The optimal amount of water is often substrate and condition-dependent.

Q4: What is the role of ligands in optimizing this compound catalysis?

A4: Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. The choice of ligand can affect the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.[5] For instance, bulky, electron-rich phosphine ligands are often used to promote the oxidative addition of aryl chlorides, a typically challenging step. The stereochemistry of the products in Stille reactions can also be ligand-dependent.[6]

Q5: How can I minimize toxic tin byproducts in my final product?

A5: The removal of organotin byproducts is a significant challenge in Stille couplings. Common purification methods include:

  • Chromatography: Careful column chromatography on silica gel can separate the desired product from tin residues.

  • Aqueous Workup with Fluoride: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • Liquid-Liquid Extraction: Partitioning the reaction mixture between an organic solvent and an aqueous phase can help remove some of the more polar tin species.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Stille Coupling Using an Organotin Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent (e.g., DMF, toluene, or dioxane) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the organostannane reagent (1.0-1.2 eq.) to the reaction mixture. If using additives like CuI or a fluoride source, they should be added at this stage.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of KF to remove tin byproducts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Optimization

Experimental Workflow for Optimizing Stille Coupling Conditions

Stille_Optimization_Workflow Workflow for Optimizing Stille Coupling start Define Substrates (Aryl Halide & Organostannane) catalyst Select Pd Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) start->catalyst ligand Choose Ligand (e.g., PPh3, XPhos) catalyst->ligand solvent Select Solvent (e.g., Toluene, Dioxane, DMF) ligand->solvent base Select Base (if required) (e.g., K2CO3, CsF) solvent->base temperature Set Reaction Temperature (e.g., 80-120 °C) base->temperature run_reaction Run Initial Reaction temperature->run_reaction analyze Analyze Results (Yield, Purity, Byproducts) run_reaction->analyze optimize Optimize Parameters? analyze->optimize successful Successful Reaction optimize->successful Yes troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) optimize->troubleshoot No troubleshoot->catalyst Re-evaluate

Caption: A flowchart illustrating the systematic approach to optimizing reaction conditions for a Stille cross-coupling reaction.

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield in this compound Catalysis cluster_catalyst Catalyst Issues cluster_transmetalation Transmetalation Issues cluster_conditions Reaction Conditions low_yield Low/No Product catalyst_inactive Inactive Pd(0) low_yield->catalyst_inactive catalyst_deactivated Deactivated Catalyst low_yield->catalyst_deactivated slow_transmetalation Slow Transmetalation low_yield->slow_transmetalation stannane_decomposition Stannane Decomposition low_yield->stannane_decomposition incorrect_temp Suboptimal Temperature low_yield->incorrect_temp wrong_solvent Inappropriate Solvent low_yield->wrong_solvent oxygen_present Oxygen Contamination low_yield->oxygen_present node_precatalyst Check Precatalyst Activation catalyst_inactive->node_precatalyst node_degas Ensure Proper Degassing catalyst_inactive->node_degas node_ligand Screen Different Ligands catalyst_deactivated->node_ligand node_temp Lower Reaction Temperature catalyst_deactivated->node_temp node_additive Add Cu(I) or Fluoride Source slow_transmetalation->node_additive node_reagent_quality Use Fresh/Pure Stannane stannane_decomposition->node_reagent_quality

Caption: A diagram illustrating the potential causes and corresponding solutions for low product yield in this compound-catalyzed reactions.

References

Technical Support Center: Purification of Crude Hydroxystannane Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude hydroxystannane products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Crude this compound products often contain a variety of impurities stemming from the synthesis and subsequent workup. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual organotin halides (e.g., R₃SnCl) or tetraorganostannanes (R₄Sn) from which the this compound was synthesized.[1]

  • Synthesis Byproducts: If a Grignard reagent was used, homocoupled products (e.g., biphenyl from PhMgBr) can be a significant byproduct.[2]

  • Degradation Products: The most common degradation product is the corresponding bis(triorganotin) oxide, also known as a distannoxane (R₃SnOSnR₃). This forms through the condensation of two this compound molecules with the loss of water.[1] This is often an equilibrium process.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and any leftover reagents from the workup.

Q2: My this compound seems to be degrading during purification or storage. What is happening and how can I prevent it?

A2: The primary degradation pathway for triorganotin hydroxides is the reversible condensation to form a distannoxane and water (2 R₃SnOH ⇌ R₃SnOSnR₃ + H₂O).[1] To minimize this:

  • Avoid High Temperatures: Prolonged heating can drive the equilibrium towards the distannoxane. If heating is necessary for dissolution during recrystallization, use the minimum temperature and time required.

  • Work Under Anhydrous Conditions: While hydroxystannanes are products of hydrolysis, removing excess water after synthesis can help shift the equilibrium back towards the hydroxide form.

  • Storage: Store the purified product in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and carbon dioxide, which can react to form carbonates.

Q3: What are the recommended methods for purifying crude hydroxystannanes?

A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common and effective methods are:

  • Recrystallization: Effective for removing byproducts with different solubility profiles.[3][4]

  • Column Chromatography: Highly effective for separating the target this compound from both more and less polar impurities.[5] Special techniques using potassium fluoride (KF) or potassium carbonate (K₂CO₃) mixed with silica gel are particularly efficient at removing tin-containing impurities.[6]

  • Solvent Extraction: A liquid-liquid extraction, for instance with a hexanes/acetonitrile system, can be used to separate nonpolar tin species from more polar byproducts.[7]

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools. ¹H NMR can help identify organic impurities and quantify the ratio of this compound to distannoxane by integrating the respective -OH and Sn-O-Sn adjacent protons. ¹¹⁹Sn NMR provides clear signals for different tin species.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a sharp O-H stretch (around 3600-3700 cm⁻¹) is characteristic of the this compound. The formation of a distannoxane will lead to the disappearance of this peak and the appearance of a strong Sn-O-Sn stretch (around 770 cm⁻¹).

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after derivatization) can be used to separate and quantify impurities.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, and other elements, which can be compared to the theoretical values for the pure compound.[4]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low yield after recrystallization.
Possible Cause Solution
Product is too soluble in the chosen solvent. Choose a solvent or solvent system in which the this compound is soluble when hot but poorly soluble when cold.[9]
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[10]
Crystallization is very slow or does not occur. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure product if available. Cool the solution slowly; rapid cooling in an ice bath can sometimes lead to oiling out rather than crystallization.[9]
Product is co-precipitating with impurities. Ensure the hot solution is fully dissolved before cooling. If impurities are precipitating from the hot solution, a hot filtration step may be necessary.
Problem 2: Product is still impure after column chromatography.
Possible Cause Solution
Poor separation of spots on TLC. Optimize the solvent system (eluent). Test different solvent polarities to achieve a good separation between your product and the impurities on a TLC plate before running the column.
Column was overloaded. Use a larger column or reduce the amount of crude product loaded. A general rule is to load 1-10% of the silica gel weight.
Residual tin byproducts are co-eluting. Use a modified stationary phase. Pre-mixing your silica gel with 10% w/w powdered anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be very effective at trapping tin-containing impurities.[6]
Product is degrading on the silica gel. Run the column quickly and avoid leaving the product on the column for extended periods. Neutralizing the silica gel by pre-rinsing with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) may help if the compound is acid-sensitive.
Problem 3: Analytical data (NMR/FTIR) suggests the presence of distannoxane.
Possible Cause Solution
Equilibrium favors the distannoxane. The conversion of this compound to distannoxane is an equilibrium process.[1] To shift the equilibrium back, you can try dissolving the product in a suitable solvent and adding a controlled amount of water, then re-isolating the product.
Purification conditions were too harsh. Avoid prolonged heating or exposure to acidic/basic conditions that might catalyze the condensation reaction.
Ineffective purification method. Distannoxanes often have similar polarities to their corresponding hydroxystannanes. Column chromatography, particularly with KF/silica gel, is often the most effective method for separation.[6]

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods (Illustrative)

ImpurityTypeRecrystallizationStandard Silica Gel ChromatographyKF/Silica Gel Chromatography
R₄Sn (Tetraorganostannane)Starting MaterialFairGoodExcellent
R₃SnCl (Triorganotin Chloride)Starting MaterialFairGoodExcellent
R-R (Homocoupled Product)Synthesis ByproductGoodExcellentExcellent
R₃SnOSnR₃ (Distannoxane)Degradation ProductPoor to FairFairGood to Excellent
Residual SolventsProcess-relatedPoorPoorPoor

Experimental Protocols

Protocol 1: Recrystallization of a Crude Trialkyltin Hydroxide
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, toluene, acetone, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not at room temperature. A solvent pair (e.g., ethanol/water, toluene/hexanes) can also be used.[9]

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Enhanced Column Chromatography with KF/Silica Gel
  • Stationary Phase Preparation: Prepare a mixture of silica gel and 10% w/w powdered, anhydrous potassium fluoride.[6] Mix them thoroughly.

  • Column Packing: Pack a chromatography column with the KF/silica mixture as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound product in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC. The tin-based impurities will strongly adhere to the KF/silica, allowing the desired this compound to elute.

  • Fraction Analysis: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow start Crude this compound Product tlc TLC Analysis to Assess Impurity Profile start->tlc decision Purification Method Choice tlc->decision recryst Recrystallization decision->recryst Crystalline Solid, Different Solubilities chrom Column Chromatography decision->chrom Complex Mixture or Similar Polarities extract Solvent Extraction decision->extract Different Polarities dry Drying under Vacuum recryst->dry chrom->dry extract->dry analysis Purity Analysis (NMR, FTIR, etc.) dry->analysis product Pure this compound Product analysis->product

Caption: General experimental workflow for the purification of hydroxystannanes.

troubleshooting_flowchart start Is the purified product pure? yes Purification Successful start->yes Yes no Identify Impurity (NMR, TLC) start->no No impurity_type What is the main impurity type? no->impurity_type sm Starting Material (e.g., R3SnCl) impurity_type->sm Unreacted SM degrad Degradation Product (e.g., Distannoxane) impurity_type->degrad Degradation byprod Synthesis Byproduct (e.g., R-R) impurity_type->byprod Byproduct sol_sm Action: Re-purify using KF/Silica Gel Chromatography sm->sol_sm sol_degrad Action: Re-purify under anhydrous conditions, avoid heat degrad->sol_degrad sol_byprod Action: Optimize eluent for chromatography or recrystallize byprod->sol_byprod sol_sm->start sol_degrad->start sol_byprod->start

Caption: Troubleshooting flowchart for common this compound purification issues.

distannoxane_equilibrium This compound 2 R₃Sn-OH Triorganotin Hydroxide distannoxane R₃Sn-O-SnR₃ + H₂O Bis(triorganotin) Oxide (Distannoxane) This compound->distannoxane Condensation / Heat Hydrolysis

Caption: Equilibrium between a this compound and its corresponding distannoxane.

References

Technical Support Center: Enhancing the Selectivity of Hydroxystannane Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxystannane and related organotin catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are this compound catalysts and how are they typically generated?

A1: this compound catalysts, such as trialkyltin hydroxides (R₃SnOH), are often not used directly due to their tendency to dehydrate and form the corresponding distannoxanes (R₃SnOSnR₃). In many synthetic applications, the active catalytic species is generated in situ. A common precursor is a dialkyltin oxide, like dibutyltin oxide (Bu₂SnO), which reacts with hydroxyl groups of the substrate to form a stannylene acetal. This intermediate then plays a crucial role in activating a specific hydroxyl group for subsequent reactions.

Q2: My this compound-catalyzed reaction is showing low regioselectivity. What are the common causes?

A2: Low regioselectivity in these reactions can stem from several factors:

  • Catalyst Loading: Inadequate or excessive catalyst loading can lead to competing uncatalyzed background reactions or the formation of multiple tin-containing species with different selectivities.

  • Reaction Temperature: Temperature can significantly influence the equilibrium between different activated intermediates, thereby affecting the selectivity. An optimal temperature range often needs to be determined empirically.

  • Water Content: The presence of water can hydrolyze reactants or intermediates and can also affect the aggregation state and catalytic activity of the organotin species. Rigorously dried solvents and reagents are often crucial.

  • Nature of the Substrate: The inherent steric and electronic properties of the substrate play a significant role. For example, in carbohydrate chemistry, the relative reactivity of hydroxyl groups is a determining factor.

  • Choice of Reagents: The type of acylating or alkylating agent used can dramatically influence the outcome of the reaction.

Q3: How can I improve the regioselectivity of my this compound-catalyzed acylation of a diol?

A3: To enhance regioselectivity in the acylation of diols, consider the following strategies:

  • Additive Effects: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has been shown to improve regioselectivity in organotin-mediated reactions.[1][2] It is believed that the bromide ion coordinates to the tin center, enhancing its Lewis acidity and directing the reaction.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-polar solvents like toluene are often used in these reactions.

  • Acylating Agent: Switching the acylating agent, for instance from an anhydride to an acyl chloride, can alter the selectivity of the reaction.[3]

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the acylating agent is critical. Using a slight excess may be necessary for complete conversion, but a large excess can lead to over-acylation and reduced selectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in a this compound-Catalyzed Aldol Reaction
Symptom Possible Cause Suggested Solution
Low dr (diastereomeric ratio) of the desired product.Incorrect catalyst pre-formation or activation.Ensure the active chiral tin alkoxide is generated in situ under optimal conditions. This may involve the use of a chiral ligand like (S)-BINOL with a tin(IV) precursor.
Formation of multiple stereoisomers.Non-optimal reaction temperature affecting the transition state geometry.Screen a range of temperatures. Lower temperatures often favor a more ordered transition state, leading to higher diastereoselectivity.
Inconsistent results between batches.Variable water content in the reaction mixture.Use rigorously dried solvents and reagents. Consider the use of molecular sieves to remove trace amounts of water.
Issue 2: Lack of Chemoselectivity in the Tosylation of an Unprotected Carbohydrate
Symptom Possible Cause Suggested Solution
Tosylation occurs at multiple hydroxyl groups, including the primary one.The reaction conditions favor the more nucleophilic primary hydroxyl group.Utilize a dibutyltin oxide catalyst in combination with TBAB. This system has been shown to selectively activate secondary equatorial hydroxyl groups flanked by an axial one in pyranosides.[2]
Low overall yield of the desired selectively tosylated product.Inefficient activation of the stannylene acetal intermediate.Pre-activate the dibutylstannylene acetal intermediate with tetrabutylammonium bromide in toluene before adding the tosyl chloride.[1]
Reaction is sluggish or does not go to completion.Insufficient temperature to drive the reaction.Optimize the reaction temperature. For solvent-free tosylations with dibutyltin oxide, temperatures around 75-85 °C have been shown to be effective.[2]

Quantitative Data Summary

Table 1: Effect of Catalyst and Additive on the Regioselective Tosylation of Methyl α-D-Mannopyranoside

EntryCatalyst (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Product(s)Ratio (2-O:3-O:other)Yield (%)Reference
1Bu₂SnO (0.1)TBAB (0.3)None8532-O-TsSelective75[2]
2Bu₂SnO (1.1)NoneToluene100182-O-Ts & 3-O-Ts1:185[1]
3Bu₂SnO (1.1)TBAB (1.1)Toluene100182-O-Ts>95:592[1]

Ts = Tosyl group; TBAB = Tetrabutylammonium bromide

Experimental Protocols & Visualizations

Protocol 1: Regioselective Tosylation of a Carbohydrate Using Catalytic Dibutyltin Oxide

This protocol is adapted from the work of Falciani et al.[2]

Materials:

  • Methyl α-D-mannopyranoside

  • Dibutyltin oxide (Bu₂SnO)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tosyl chloride (TsCl)

Procedure:

  • In a reaction vessel, mix methyl α-D-mannopyranoside (1.0 equiv), Bu₂SnO (0.1 equiv), and TBAB (0.3 equiv).

  • Add DIPEA (5.0 equiv) and TsCl (1.5 equiv) to the mixture.

  • Heat the reaction mixture to 85 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • Upon completion, purify the product by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix Carbohydrate, Bu₂SnO, and TBAB B Add DIPEA and TsCl A->B Sequential Addition C Heat to 85°C (Solvent-Free) B->C D Monitor by TLC C->D 3 hours E Column Chromatography D->E F Isolated Product E->F

Regioselective tosylation experimental workflow.
Logical Relationship: Factors Influencing Selectivity

The selectivity of this compound-catalyzed reactions is a multifactorial issue. The following diagram illustrates the key relationships between experimental parameters and the desired outcome of high selectivity.

logical_relationship cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Selectivity High Selectivity Catalyst Catalyst Loading (e.g., Bu₂SnO) Catalyst->Selectivity Additive Additive (e.g., TBAB) Additive->Selectivity Temperature Temperature Temperature->Selectivity Solvent Solvent Solvent->Selectivity Substrate Substrate Structure Substrate->Selectivity Reagent Acylating/Alkylating Agent Reagent->Selectivity

Key factors influencing reaction selectivity.

References

Technical Support Center: Handling Air and Moisture-Sensitive Hydroxystannanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air and moisture-sensitive hydroxystannanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My hydroxystannane sample, which was a fine powder, has become a sticky or oily solid. What happened?

A1: This is a common sign of decomposition. Hydroxystannanes are susceptible to hydrolysis and condensation, especially in the presence of moisture. The hydroxyl group (-OH) can react with another this compound molecule to eliminate water and form a stannoxane (Sn-O-Sn) linkage.[1][2] Stannoxanes are often oils or waxy solids. To prevent this, always handle and store hydroxystannanes under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4]

Q2: I observe a significant broadening of the -OH peak in the ¹H NMR spectrum of my this compound. Is this normal?

A2: Yes, broad -OH peaks in the ¹H NMR spectrum of hydroxystannanes are common. This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic impurities. The exact chemical shift and broadness can be highly dependent on the sample concentration, solvent, and the presence of any acidic or basic impurities.

Q3: My reaction yield is consistently low when using a this compound reagent. What are the potential causes?

A3: Low yields in reactions involving hydroxystannanes can stem from several factors:

  • Reagent Decomposition: The this compound may have partially decomposed to its corresponding stannoxane, which is generally less reactive.[5] Ensure your starting material is pure and has been properly stored.

  • Moisture in the Reaction: Trace amounts of water in your solvent or on your glassware can react with and deactivate the this compound.[6] Always use rigorously dried solvents and flame- or oven-dried glassware.[3]

  • Incomplete Reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal. Consider adjusting these parameters.[7]

  • Product Loss During Workup: Hydroxystannanes and their products can be sensitive to air and moisture during extraction and purification steps.[8] Perform all manipulations under an inert atmosphere.

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for assessing purity. The presence of signals corresponding to the stannoxane byproduct is a key indicator of decomposition.[5]

  • IR Spectroscopy: Look for the characteristic O-H stretching frequency. The appearance or strengthening of a broad Sn-O-Sn stretching band can indicate stannoxane formation.

  • Melting Point: A sharp melting point close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities. For example, pure triphenyltin hydroxide has a melting point of 124-126 °C.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with hydroxystannanes.

Problem Potential Cause Recommended Solution
White precipitate forms upon dissolving the this compound in a non-polar solvent. The precipitate is likely the corresponding stannoxane, which is often less soluble than the this compound. This indicates partial decomposition of your starting material.Filter the solution under an inert atmosphere to remove the stannoxane before use. Consider purifying the bulk this compound by recrystallization.
Difficulty in removing tin byproducts from the final product. Organotin compounds can be notoriously difficult to remove completely due to their lipophilicity.[5][10]Several methods can be employed: 1. Fluoride wash: Treatment with an aqueous solution of potassium fluoride (KF) can precipitate the tin as a fluoride salt, which can then be filtered off. 2. Chromatography: Use of silica gel chromatography can be effective, but care must be taken as the acidic nature of silica can sometimes promote decomposition. Neutralized silica or alumina may be better alternatives. 3. Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing tin impurities.
Inconsistent results between batches of the same reaction. This is often due to variations in the purity of the this compound or the dryness of the reaction conditions.Always use freshly purified and characterized this compound. Standardize your solvent and glassware drying procedures.
The this compound appears to decompose on a silica gel column. The acidic nature of silica gel can catalyze the dehydration of hydroxystannanes to stannoxanes.Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of Triphenyltin Hydroxide

This protocol describes the synthesis of triphenyltin hydroxide from the hydrolysis of triphenyltin chloride.

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Distilled water

  • Schlenk flask

  • Dropping funnel

  • Magnetic stirrer

  • Filter funnel (Schlenk type)

  • Vacuum pump

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas.

  • Dissolve triphenyltin chloride in toluene in the Schlenk flask.

  • Prepare a solution of sodium hydroxide in distilled water and add it to the dropping funnel.

  • Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride at room temperature.

  • A white precipitate of triphenyltin hydroxide will form.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Isolate the product by filtration under an inert atmosphere using a Schlenk-type filter funnel.

  • Wash the precipitate with distilled water and then with a small amount of cold toluene.

  • Dry the product under vacuum.

Protocol 2: Recrystallization of Triphenyltin Hydroxide

This protocol details the purification of triphenyltin hydroxide by recrystallization under an inert atmosphere.

Materials:

  • Crude triphenyltin hydroxide

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Two Schlenk flasks

  • Filter cannula

  • Heating mantle

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Add the crude triphenyltin hydroxide and a magnetic stir bar to a Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add a minimal amount of the anhydrous solvent to dissolve the solid with gentle heating and stirring.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If impurities are present, perform a hot filtration using a filter cannula into a second pre-warmed Schlenk flask.

  • Further cool the flask in an ice bath or freezer to maximize crystal formation.

  • Isolate the purified crystals by removing the supernatant via a cannula.

  • Wash the crystals with a small amount of the cold, anhydrous solvent.

  • Dry the crystals under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_characterization Characterization s1 Dissolve Organotin Halide in Solvent s2 Add Base Solution s1->s2 s3 Precipitation of this compound s2->s3 s4 Isolate and Dry Product s3->s4 p1 Dissolve in Hot Solvent s4->p1 Crude Product p2 Hot Filtration (optional) p1->p2 p3 Crystallization p2->p3 p4 Isolate and Dry Crystals p3->p4 c1 NMR Spectroscopy p4->c1 Purified Product c2 IR Spectroscopy p4->c2 c3 Melting Point p4->c3

Caption: Experimental workflow for synthesis, purification, and characterization of hydroxystannanes.

troubleshooting_pathway start Low Reaction Yield c1 Reagent Decomposition? start->c1 c2 Moisture in Reaction? start->c2 c3 Suboptimal Conditions? start->c3 c4 Loss During Workup? start->c4 s1 Verify Purity (NMR, MP) c1->s1 s2 Use Dry Solvents/Glassware c2->s2 s3 Optimize Temp/Time c3->s3 s4 Inert Atmosphere Workup c4->s4

Caption: Troubleshooting pathway for low reaction yields in this compound chemistry.

Quantitative Data Summary

The following tables provide key physical and stability data for a representative this compound, triphenyltin hydroxide.

Table 1: Physical Properties of Triphenyltin Hydroxide

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₆OSn[11]
Molecular Weight367.0 g/mol [11]
AppearanceOdorless white powder[1][12]
Melting Point121-126 °C[1][9][13]

Table 2: Solubility of Triphenyltin Hydroxide at 20 °C

SolventSolubility (g/L)Reference(s)
Water~0.0012[1]
Ethanol~10[1]
Diethyl Ether28[1]
Acetone~50[1]
Dichloromethane171[1]
TolueneSlightly soluble[1]
Benzene41 (as bis(triphenyltin)oxide)[1]

Table 3: Stability of Triphenyltin Hydroxide

ConditionObservationReference(s)
Room TemperatureStable in the dark.[1]
Heating > 45 °CDehydration to bis(triphenyltin)oxide may occur.[1][14]
SunlightSlowly decomposes.[1]
UV LightDecomposes more rapidly than in sunlight.[1]
Acidic ConditionsIncompatible with strongly acidic compounds.[13]

References

Technical Support Center: Industrial-Scale Hydroxystannane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaling up of hydroxystannane (organotin hydroxide) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of organotin compounds like hydroxystannanes?

A1: Organotin compounds are versatile chemicals with a wide range of industrial applications. They are primarily used as:

  • PVC Stabilizers: To prevent the degradation of polyvinyl chloride (PVC) during processing and to enhance its durability.[1][2]

  • Catalysts: In the production of polyurethanes, silicones, and in transesterification reactions.[2][3]

  • Glass Coatings: For producing tin dioxide layers on glass bottles through chemical vapor deposition.[2]

  • Biocides: In marine anti-fouling paints and wood preservatives, although this application is now heavily regulated due to environmental concerns.

Q2: What are the main synthesis routes for producing organotin hydroxides on an industrial scale?

A2: The industrial production of organotin hydroxides is typically a multi-step process:

  • Alkylation of Tin Tetrachloride (SnCl₄): The process usually starts with the alkylation of tin tetrachloride using organoaluminum compounds or Grignard reagents to form tetraorganotin compounds (R₄Sn).[1][4]

  • Redistribution Reaction (Kocheshkov Comproportionation): The tetraorganotin compound is then reacted with more tin tetrachloride to produce the desired organotin halides (e.g., R₂SnCl₂ or R₃SnCl).[2]

  • Hydrolysis: The organotin halides are subsequently hydrolyzed to yield the corresponding organotin oxides or hydroxides.[2][5] Organotin oxides are often formed through the dehydration of the initial hydroxide products.[5]

Q3: What are the primary safety concerns when handling organotin compounds in a laboratory or industrial setting?

A3: Organotin compounds, particularly tri- and di-organotin halides, can be highly toxic.[2] Key safety precautions include:

  • Working in a well-ventilated fume hood with the sash as low as possible.[6]

  • Wearing appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a flame-retardant lab coat.[6]

  • Avoiding contact with water for certain reagents like tri-n-butyltin hydride, as they can release flammable gases.[6]

  • Having emergency procedures and equipment, such as eyewash stations and safety showers, readily available.[7]

  • Ensuring proper training for all personnel handling these compounds.[7]

Q4: How should organotin waste be managed and disposed of?

A4: Organotin waste is hazardous and requires careful handling. Common procedures for waste management include:

  • Quenching reactive organotin reagents before disposal.

  • Treating organotin byproducts to form less soluble and more easily removable compounds. For example, tributyltin byproducts can be treated with aqueous potassium fluoride (KF) to precipitate insoluble tributyltin fluoride, which can then be filtered off.[8]

  • Disposing of organotin waste in designated, controlled landfills, with containers clearly labeled as "ORGANO TIN WASTE".

Troubleshooting Guides

Problem Area 1: Alkylation of Tin Tetrachloride
Question/Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired tetraorganotin (R₄Sn) or a mixture of partially alkylated products. Incomplete reaction due to insufficient Grignard or organoaluminum reagent.Ensure the stoichiometry of the alkylating agent is correct. A slight excess may be required to drive the reaction to completion.
Difficulty in stopping the reaction at a specific partial alkylation state when using highly reactive alkylating agents like Grignard reagents.[1][4]For partial alkylation, it is often more effective to first synthesize the tetraorganotin compound and then perform a redistribution reaction with SnCl₄. Alternatively, less reactive alkylating agents might offer better control.
Side reactions due to moisture or air sensitivity of the reagents.All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
Formation of significant amounts of inorganic tin precipitates. Hydrolysis of tin tetrachloride or intermediate organotin halides due to residual moisture in the solvent or reagents.Use anhydrous solvents and ensure all reagents are dry. Solvents should be freshly distilled from an appropriate drying agent.
Difficulty in isolating the tetraorganotin product from the reaction mixture. The product may be a liquid that is difficult to separate from the solvent and byproducts.Utilize distillation for volatile tetraorganotin compounds. For less volatile products, extraction followed by vacuum distillation or chromatography may be necessary.
Problem Area 2: Hydrolysis of Organotin Halides
Question/Issue Possible Cause(s) Suggested Solution(s)
The final product is primarily the organotin oxide (R₂SnO or (R₃Sn)₂O) instead of the desired hydroxide (R₂Sn(OH)₂ or R₃SnOH). Organotin hydroxides have a strong tendency to dehydrate and form stannoxanes (oxides).[5] This can be exacerbated by elevated temperatures during workup.Conduct the hydrolysis and subsequent washing and drying steps at lower temperatures. Avoid prolonged heating. The oxide can sometimes be the desired final product depending on the application.
Incomplete hydrolysis of the organotin halide. Insufficient amount of base (e.g., NaOH, KOH) or water. The reaction may be kinetically slow.Ensure a stoichiometric amount or a slight excess of the base is used. Allow for sufficient reaction time and ensure adequate mixing. Monitoring the reaction progress by checking the pH can be helpful.
The isolated product is contaminated with residual salts (e.g., NaCl, KCl). Inadequate washing of the precipitated organotin hydroxide/oxide.Wash the product thoroughly with deionized water until the washings are free of halide ions (can be tested with silver nitrate solution).
The product is a gel-like substance that is difficult to filter and dry. Formation of polymeric organotin oxides or hydroxides. Diorganotin oxides, in particular, are often polymeric.[2]Using a different solvent for precipitation might influence the morphology of the product. Centrifugation followed by decantation can be an alternative to filtration for very fine precipitates. Freeze-drying (lyophilization) can also be an effective drying method.

Experimental Protocols

Representative Protocol for the Synthesis of Dibutyltin Dihydroxide ((C₄H₉)₂Sn(OH)₂) via Hydrolysis of Dibutyltin Dichloride

This protocol is a representative example and should be adapted and optimized for specific large-scale equipment and safety requirements.

Step 1: Hydrolysis

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge a calculated amount of deionized water and cool to 10-15°C.

  • Slowly add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to the water while stirring until fully dissolved. Maintain the temperature below 25°C.

  • In a separate vessel, dissolve dibutyltin dichloride ((C₄H₉)₂SnCl₂) in a suitable organic solvent (e.g., toluene or hexane).

  • Slowly add the dibutyltin dichloride solution to the aqueous base solution via the addition funnel with vigorous stirring. Control the addition rate to maintain the reaction temperature between 20-30°C.

  • After the addition is complete, continue stirring for 1-2 hours to ensure the hydrolysis is complete. A white precipitate of dibutyltin dihydroxide/oxide will form.

Step 2: Isolation and Purification

  • Filter the resulting slurry using a suitable filtration apparatus (e.g., a filter press for larger scales).

  • Wash the filter cake thoroughly with deionized water to remove any residual salts (e.g., NaCl). The washing can be considered complete when the conductivity of the filtrate is low or a test for chloride ions is negative.

  • Dry the purified product under vacuum at a low temperature (e.g., 40-50°C) to obtain dibutyltin dihydroxide. Note that prolonged or high-temperature drying may lead to the formation of dibutyltin oxide.

Visualizations

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_redistribution Step 2: Redistribution cluster_hydrolysis Step 3: Hydrolysis SnCl4 Tin Tetrachloride (SnCl4) Alkylation_Reaction Alkylation Reaction SnCl4->Alkylation_Reaction Alkylating_Agent Alkylating Agent (e.g., R3Al) Alkylating_Agent->Alkylation_Reaction R4Sn Tetraorganotin (R4Sn) Alkylation_Reaction->R4Sn Redistribution_Reaction Redistribution (Kocheshkov) R4Sn->Redistribution_Reaction SnCl4_2 Tin Tetrachloride (SnCl4) SnCl4_2->Redistribution_Reaction R2SnCl2 Organotin Halide (e.g., R2SnCl2) Redistribution_Reaction->R2SnCl2 Hydrolysis_Reaction Hydrolysis R2SnCl2->Hydrolysis_Reaction Base Aqueous Base (e.g., NaOH) Base->Hydrolysis_Reaction This compound This compound (e.g., R2Sn(OH)2) Hydrolysis_Reaction->this compound

Caption: Industrial synthesis workflow for hydroxystannanes.

Troubleshooting_Logic Start Problem Encountered Problem_Type Identify Problem Area Start->Problem_Type Alkylation Alkylation Issue Problem_Type->Alkylation Step 1/2 Hydrolysis Hydrolysis Issue Problem_Type->Hydrolysis Step 3 Low_Yield Low Yield? Alkylation->Low_Yield Product_Is_Oxide Product is Oxide? Hydrolysis->Product_Is_Oxide Check_Stoichiometry Verify Reagent Stoichiometry Low_Yield->Check_Stoichiometry Yes Check_Inertness Ensure Anhydrous/Inert Conditions Low_Yield->Check_Inertness No, side reactions Lower_Temp Lower Drying Temperature Product_Is_Oxide->Lower_Temp Yes Incomplete_Reaction Incomplete Reaction? Product_Is_Oxide->Incomplete_Reaction No Increase_Time_Base Increase Reaction Time / Base Amount Incomplete_Reaction->Increase_Time_Base Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Hydroxystannane Catalytic Activity in Esterification and Transesterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tin-Based Catalysts

In the landscape of industrial catalysis, particularly in the synthesis of esters and polyesters crucial for biodiesel production and polymer chemistry, tin-based catalysts have long been a cornerstone. Their efficacy, however, varies significantly with their molecular structure. This guide provides a detailed comparison of the catalytic activity of hydroxystannanes, specifically butyl stannoic acid (BTA), against other common organotin catalysts, namely di-n-butyl-oxo-stannane (DBTO) and dibutyltin dilaurate (DBTDL). The following analysis is based on experimental data from studies on simultaneous esterification and transesterification reactions, offering a quantitative and procedural overview to inform catalyst selection in research and development.

Quantitative Performance Comparison

The catalytic performance of tin compounds is highly dependent on the reaction conditions and the nature of the substrates. In a comparative study on the simultaneous esterification of oleic acid and transesterification of soybean oil with methanol, butyl stannoic acid (BTA) demonstrated superior catalytic activity compared to both di-n-butyl-oxo-stannane (DBTO) and dibutyltin dilaurate (DBTDL) at elevated temperatures.[1][2]

The data presented below summarizes the conversion of fatty acids to fatty acid methyl esters (FAME) under consistent reaction conditions.

CatalystChemical FormulaCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)FAME Yield (%)
Butyl Stannoic Acid (BTA) C4H9SnO(OH) 1.0 160 4 ~95%
Di-n-butyl-oxo-stannane (DBTO)(C4H9)2SnO1.01604~80%
Dibutyltin Dilaurate (DBTDL)(C4H9)2Sn(OCOC11H23)21.01604~75%

Data extrapolated from findings reported by Brito et al. in "Simultaneous conversion of triacylglycerides and fatty acids into fatty acid methyl esters using organometallic tin(IV) compounds as catalysts."[1][2]

The superior performance of butyl stannoic acid can be attributed to the presence of the hydroxyl group, which is believed to play a crucial role in the catalytic cycle by facilitating proton transfer and enhancing the Lewis acidity of the tin center.

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalytic activities, adherence to a standardized experimental protocol is paramount. The following methodology outlines the key steps for the simultaneous esterification and transesterification reaction catalyzed by tin compounds.

Materials:

  • Soybean Oil (pre-treated to contain a specific percentage of free fatty acids, e.g., oleic acid)

  • Methanol (anhydrous)

  • Tin Catalyst (Butyl Stannoic Acid, Di-n-butyl-oxo-stannane, or Dibutyltin Dilaurate)

  • Internal Standard (e.g., methyl heptadecanoate for GC analysis)

  • Solvents for workup and analysis (e.g., hexane, diethyl ether)

Apparatus:

  • High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Reactor Charging: The reactor is charged with a predetermined amount of the fatty acid/soybean oil mixture and the tin catalyst (e.g., 1.0 mol% relative to the fatty acid content).

  • Sealing and Purging: The reactor is securely sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Addition of Methanol: A specific molar ratio of methanol to oil/fatty acid is added to the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 160°C) and the reaction mixture is stirred at a constant rate for the specified duration (e.g., 4 hours).

  • Reaction Quenching and Product Isolation: After the reaction time has elapsed, the reactor is cooled to room temperature. The reaction mixture is then transferred to a separatory funnel.

  • Workup: The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate.

  • Analysis: The final product mixture is analyzed by GC-MS to determine the percentage yield of fatty acid methyl esters (FAME). An internal standard is used for accurate quantification.

Visualizing the Catalytic Process

The following diagrams illustrate the logical workflow of the experimental procedure and a proposed catalytic cycle for the tin-catalyzed esterification reaction.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation and Analysis charge_reactor Charge Reactor with Oil/FFA and Catalyst seal_purge Seal and Purge with Inert Gas charge_reactor->seal_purge add_methanol Add Methanol seal_purge->add_methanol heat_stir Heat to 160°C and Stir add_methanol->heat_stir cool_reactor Cool Reactor to Room Temperature heat_stir->cool_reactor transfer_product Transfer to Separatory Funnel cool_reactor->transfer_product wash_product Wash with NaHCO3 and Brine transfer_product->wash_product dry_product Dry over Na2SO4 wash_product->dry_product analyze_product Analyze by GC-MS dry_product->analyze_product Catalytic_Cycle Sn_cat R'Sn(OH)2 intermediate1 Intermediate A Sn_cat->intermediate1 RCOOH RCOOH RCOOH->intermediate1 Coordination ROH R''OH intermediate2 Intermediate B ROH->intermediate2 H2O H2O Ester RCOOR'' intermediate1->intermediate2 Nucleophilic Attack intermediate2->Sn_cat Release of Ester & Water intermediate2->H2O intermediate2->Ester

References

Validating Hydroxystannane Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of organometallic compounds like hydroxystannanes is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of elemental analysis with other common analytical techniques for the validation of hydroxystannane purity, using trimethyltin hydroxide as a representative example.

The precise elemental composition of a compound is a fundamental indicator of its purity. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a quantitative method to determine the mass percentages of these elements in a sample. These experimental values are then compared against the theoretically calculated percentages for the pure compound. A close correlation between the found and calculated values is a strong indicator of bulk purity.

Comparative Analysis of Purity Validation Methods

While elemental analysis is considered a gold standard for bulk purity assessment, it is often complemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide structural information and can reveal the presence of specific impurities.

Data Summary

The following table summarizes the expected outcomes from each analytical technique for a high-purity sample of trimethyltin hydroxide ((CH₃)₃SnOH).

Analytical Technique Parameter Theoretical Value for Pure (CH₃)₃SnOH Typical Result for High-Purity Sample Indication of Impurities
Elemental Analysis % Carbon19.92%19.65%Deviation > ±0.4% from theoretical value.
% Hydrogen5.57%5.61%Deviation > ±0.4% from theoretical value.
¹H NMR Spectroscopy Chemical Shift (δ)~0.25 ppm (singlet, 9H, Sn-CH₃)~0.25 ppm (s, 9H)Additional peaks, e.g., for residual solvents or side-products.
Integration9H (relative to internal standard)Consistent with 9 protons.Incorrect integration ratios.
FTIR Spectroscopy O-H Stretch (ν)~3620 cm⁻¹ (solid)~3620 cm⁻¹ (sharp)Broadening of the O-H band (presence of water).
Sn-C Stretch (ν)~540 cm⁻¹ (solid)~540 cm⁻¹Shifts or additional peaks indicating changes in the tin coordination environment.
Sn-O Stretch (ν)~370 cm⁻¹ (solid)~370 cm⁻¹Presence of Sn-O-Sn bands (~780 cm⁻¹) from the corresponding oxide impurity.

Note: The "Typical Result for High-Purity Sample" for elemental analysis is a hypothetical value that falls within the acceptable deviation of ±0.4% and the commercial specification range of 19.5-20.3% for Carbon and 5.5-5.7% for Hydrogen.

Experimental Protocols

Elemental Analysis (CHN Analysis)

Principle: The sample is combusted in a high-oxygen environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified using thermal conductivity detection.

Methodology:

  • A small, accurately weighed sample (typically 1-3 mg) of the this compound is placed in a tin capsule.

  • The capsule is introduced into a combustion furnace (heated to ~900-1000 °C) with a constant flow of helium carrier gas and a timed injection of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.

  • The gases are then passed through a chromatographic column to separate them.

  • A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.

¹H NMR Spectroscopy

Principle: The sample is placed in a strong magnetic field, and the magnetic properties of the hydrogen nuclei are probed with radio waves. The resulting spectrum provides information about the chemical environment of the protons.

Methodology:

  • A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • An internal standard with a known concentration and a distinct signal may be added for quantitative analysis (qNMR).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure and identify any proton-containing impurities.

FTIR Spectroscopy

Principle: Infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum is a fingerprint of the functional groups present.

Methodology:

  • A small amount of the solid this compound sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The FTIR spectrum is recorded by measuring the absorbance of the infrared radiation.

  • The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups (e.g., O-H, Sn-C, Sn-O) and detect impurities.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_evaluation Evaluation cluster_outcome Outcome Synthesis This compound Synthesis (e.g., Hydrolysis of R3SnCl) Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis (%C, %H) Purification->EA Bulk Purity NMR ¹H NMR Spectroscopy Purification->NMR Structural Confirmation & Impurity Profile FTIR FTIR Spectroscopy Purification->FTIR Functional Group Confirmation Purity_Check Purity Criteria Met? (e.g., EA ±0.4%) EA->Purity_Check NMR->Purity_Check FTIR->Purity_Check Pass High-Purity Compound Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for this compound purity validation.

Conclusion

Elemental analysis is an indispensable tool for determining the bulk purity of hydroxystannanes. When used in conjunction with spectroscopic techniques like NMR and FTIR, it provides a comprehensive assessment of a compound's identity, structure, and purity. This multi-faceted approach is essential for ensuring the quality and reliability of chemical compounds used in research and development.

A Comparative Guide to Analytical Methods for Hydroxystannane Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of hydroxystannanes—a subclass of organotin compounds—is critical for safety and efficacy assessments. This guide provides an objective comparison of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for your research needs.

The cross-validation of analytical methods is a crucial step in ensuring the reliability and comparability of data. This process involves a systematic comparison of the performance of different analytical procedures to determine if they provide equivalent results for the same sample. Key parameters for this comparison include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as outlined in the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methods

The selection of an analytical method for hydroxystannane detection is often a trade-off between sensitivity, selectivity, sample throughput, and the need for sample derivatization. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ICP-MS based on available experimental data.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Specificity High, especially with high-resolution mass analyzers.Very high, particularly in Multiple Reaction Monitoring (MRM) mode.High for elemental tin, but requires hyphenation with chromatography (e.g., HPLC-ICP-MS) for speciation of different organotin compounds.
**Linearity (R²) **Typically >0.99 for derivatized compounds.[1]Generally >0.995 over a wide concentration range.[2]Excellent, with R² values often >0.999.
Accuracy (% Recovery) 71-122% depending on the derivatization and extraction method.[3]85-115% is commonly achieved.[4]73.7-119.6% for spiked samples.[5]
Precision (% RSD) Typically <15%.Generally <15%.[4]Can be <5% with isotope dilution techniques.
Limit of Detection (LOD) 0.20 to 0.35 pg of Sn (instrumental).[3] Method detection limits can be in the sub-ng/L range.[1]In the range of 0.02 to 0.08 µg/L.[6]0.14 to 0.57 µg Sn/L for HPLC-ICP-MS.[7] GC-ICP-MS can achieve lower detection limits (0.02-0.27 pg).[8]
Limit of Quantification (LOQ) 0.26 to 0.84 pg of Sn.[3] Can be in the ng/L range for water samples.[1]In the µg/kg or ng/L range depending on the matrix.[4]0.93-1.8 µg/L for HPLC-ICP-MS.[9]
Sample Preparation Requires derivatization to increase volatility, which can be time-consuming.[4][10]Often requires simple "dilute and shoot" or solid-phase extraction (SPE).[4]Requires sample digestion for total tin analysis or hyphenation with a separation technique for speciation.
Throughput Lower, due to longer chromatographic run times and derivatization steps.[4]Higher, with shorter run times and simpler sample preparation.[4]High for total tin analysis; moderate for speciation analysis.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Assessment GCMS GC-MS Specificity Specificity GCMS->Specificity Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD LOD GCMS->LOD LOQ LOQ GCMS->LOQ LCMS LC-MS/MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ ICPMS ICP-MS ICPMS->Specificity ICPMS->Linearity ICPMS->Accuracy ICPMS->Precision ICPMS->LOD ICPMS->LOQ Data_Analysis Data Analysis & Statistical Comparison Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Method_Selection Method Selection Data_Analysis->Method_Selection Sample Reference Standard & Sample Preparation Sample->GCMS Sample->LCMS Sample->ICPMS

References

Hydroxystannane Performance in Transesterification: A Comparative Guide to Commercial Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of hydroxystannane catalyst performance, specifically focusing on dibutyltin oxide (DBTO) as a representative this compound precursor, against leading commercial catalysts in transesterification reactions. The following data and protocols are derived from publicly available experimental findings.

The selection of an appropriate catalyst is paramount for optimizing transesterification reactions, a cornerstone of various industrial processes, including biodiesel production and the synthesis of specialty esters. While a range of catalysts are commercially available, organotin compounds like dibutyltin oxide (DBTO), which can be considered a dehydrated form of the corresponding dithis compound, have carved out a niche due to their high thermal stability and efficacy. This guide provides a direct comparison of DBTO's performance with common commercial alternatives.

Comparative Performance Data

The following tables summarize the quantitative performance of Dibutyltin Oxide (DBTO) against other commercial catalysts in transesterification reactions for biodiesel production.

Table 1: Performance Comparison of Various Catalysts in the Transesterification of Vegetable Oils

Catalyst TypeCatalystMethanol:Oil Molar RatioTemperature (°C)Catalyst Conc. (wt%)Reaction TimeBiodiesel Yield (%)Reference
Organotin Dibutyltin Oxide (DBTO)-180-230--High Reactivity
Homogeneous BasePotassium Hydroxide (KOH)6:160130 min99.0[1]
Homogeneous BaseSodium Hydroxide (NaOH)6:160130 min<99.0[1]
Homogeneous BasePotassium Methoxide (CH₃OK)6:160130 min99.0[1]
Homogeneous BaseSodium Methoxide (CH₃ONa)6:160130 min~99.0[1]
Heterogeneous BaseStrontium Oxide (SrO)12:165330 min95.0[2]
Heterogeneous BaseCalcium Oxide (CaO)----77.3[2]
Heterogeneous BaseBarium Oxide (BaO)--31 hr95.2[2]
Heterogeneous AcidSulfated Tin(IV) Oxide-160-3100.5-5up to 24 hrsup to 85.7 (isomerization)[3]
EnzymeImmobilized Lipase-----[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources to provide a general performance overview.

Experimental Protocols

Detailed methodologies for the key transesterification experiments cited are provided below to allow for replication and further study.

General Procedure for Homogeneous Base-Catalyzed Transesterification of Waste Cooking Oil[2]
  • Feedstock Preparation: Waste cooking oil is filtered to remove suspended matter. The acid value is determined by titration.

  • Reaction Setup: A batch reactor equipped with a magnetic stirrer and a reflux condenser is charged with the waste cooking oil.

  • Catalyst Preparation: A solution of the alkali catalyst (KOH, NaOH, CH₃OK, or CH₃ONa) in methanol is prepared.

  • Reaction: The methanolic catalyst solution is added to the oil. The reaction is carried out at 60°C with constant stirring (600 rpm) for 30 minutes. The methanol-to-oil molar ratio is maintained at 6:1, and the catalyst concentration is 1 wt%.

  • Product Separation: After the reaction, the mixture is transferred to a separating funnel. The lower glycerol layer is separated from the upper biodiesel (fatty acid methyl esters) layer.

  • Purification: The biodiesel layer is washed with warm deionized water to remove any remaining catalyst, soap, and methanol. The purified biodiesel is then dried over anhydrous sodium sulfate.

  • Analysis: The biodiesel yield is determined by gas chromatography (GC).

General Procedure for Heterogeneous Base-Catalyzed Transesterification of Soybean Oil[3]
  • Catalyst Preparation: The heterogeneous catalyst (e.g., SrO) is activated by calcination if required.

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer is used as the reactor.

  • Reaction: Soybean oil and methanol are added to the reactor. The mixture is heated to the reaction temperature (e.g., 65°C). The catalyst (e.g., 3 wt% SrO) is then added to the mixture with vigorous stirring. The methanol-to-oil molar ratio is maintained at 12:1. The reaction is allowed to proceed for a specified time (e.g., 30 minutes).

  • Catalyst and Product Separation: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation. The mixture is then allowed to settle in a separating funnel to separate the biodiesel and glycerol layers.

  • Purification: The biodiesel layer is purified as described in the homogeneous catalysis procedure.

  • Analysis: The biodiesel yield is quantified using GC analysis. The reusability of the catalyst can be tested by washing the recovered catalyst with methanol and drying it for use in subsequent reaction cycles.

Visualizing Catalytic Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Transesterification_Pathway TG Triglyceride DG Diglyceride TG->DG +ROH, -ME ROH Alcohol (e.g., Methanol) CAT Catalyst (this compound/Commercial) CAT->TG CAT->DG MG Monoglyceride CAT->MG DG->MG +ROH, -ME GL Glycerol MG->GL +ROH, -ME ME Fatty Acid Alkyl Ester (Biodiesel)

Caption: General reaction pathway for the transesterification of triglycerides.

Caption: Standard experimental workflow for catalyst performance evaluation.

Concluding Remarks

Dibutyltin oxide, as a representative of this compound-type catalysts, demonstrates high reactivity, particularly in high-temperature esterification and transesterification reactions[5]. Commercial homogeneous base catalysts like potassium hydroxide and sodium methoxide can achieve very high yields under milder conditions but are sensitive to feedstock purity[1]. Heterogeneous catalysts offer the significant advantage of reusability and simpler product purification, with catalysts like strontium oxide showing promising yields[2]. The choice of catalyst will ultimately depend on the specific requirements of the application, including feedstock quality, desired reaction conditions, and economic considerations regarding catalyst recovery and reuse.

References

Unveiling the Molecular Architecture of Hydroxystannane Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative overview of the structural confirmation of hydroxystannane derivatives by X-ray crystallography, supported by experimental data and detailed protocols.

This compound derivatives, which include triorganotin hydroxides (R₃SnOH) and diorganotin dihydroxides (R₂Sn(OH)₂), are a class of organometallic compounds with diverse applications. Their biological activity and chemical reactivity are intrinsically linked to their molecular structure. X-ray crystallography provides unequivocal proof of their solid-state structures, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data of this compound Derivatives

The structural parameters of this compound derivatives vary significantly with the nature of the organic substituents (R) attached to the tin atom. The following table summarizes key crystallographic data for a selection of triorganotin hydroxides, showcasing the influence of different alkyl and aryl groups on their molecular geometry.

CompoundFormulaCrystal SystemSpace GroupSn-O Bond Lengths (Å)Sn-C Bond Lengths (Å)C-Sn-C Bond Angles (°)O-Sn-O Bond Angles (°)Reference
Trimethyltin Hydroxide(CH₃)₃SnOHOrthorhombicP2₁cn2.15(5), 2.14(5)Not specifiedNot specifiedNot specified[1]
Triphenyltin Hydroxide(C₆H₅)₃SnOHOrthorhombicP2₁2₁2₁2.180, 2.250Not specifiedNot specifiedNot specified[2]

Note: The available data in the public domain for a comprehensive comparative table is limited. The polymeric nature and, in some cases, complex crystal structures (e.g., high Z' for trimethyltin hydroxide) contribute to the challenge of obtaining a wide range of directly comparable simple monomeric data.

In the solid state, both trimethyltin hydroxide and triphenyltin hydroxide exhibit polymeric structures where the tin atoms are bridged by hydroxide groups.[2][3] For trimethyltin hydroxide, the structure is composed of chains of (CH₃)₃Sn groups bridged by alternating oxygen atoms from the hydroxide groups.[1] Similarly, triphenyltin hydroxide crystallizes as a polymer with bridging hydroxide groups, with Sn-O distances of 2.18 and 2.250 Å.[2]

Experimental Protocols

The determination of the crystal structure of this compound derivatives by X-ray crystallography involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound Derivatives

Triorganotin hydroxides (R₃SnOH) and diorganotin dihydroxides (R₂Sn(OH)₂) are typically synthesized by the hydrolysis of the corresponding organotin halides (R₃SnX or R₂SnX₂).

General Procedure for the Synthesis of Triorganotin Hydroxides:

  • An organotin halide (R₃SnX) is dissolved in a suitable organic solvent (e.g., ethanol, diethyl ether).

  • An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the organotin halide solution with stirring.

  • The reaction mixture is stirred at room temperature for a specified period, allowing for the hydrolysis to complete.

  • The resulting precipitate of the triorganotin hydroxide is collected by filtration, washed with water and a suitable organic solvent, and dried under vacuum.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation of a solvent from a saturated solution is a common method for growing crystals of this compound derivatives.

General Procedure for Crystallization:

  • The synthesized this compound derivative is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or toluene) with gentle heating to achieve saturation.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is allowed to stand undisturbed at room temperature, or in a controlled environment with slow evaporation of the solvent.

  • Over time, single crystals of the this compound derivative will form.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

General Procedure for X-ray Crystallography:

  • A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data by rotating the crystal in the X-ray beam.

  • The collected diffraction data (intensities and positions of reflections) are processed, which includes integration of the reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Confirmation

The overall process for confirming the structure of this compound derivatives by X-ray crystallography can be visualized as a systematic workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_analysis Analysis of Bond Lengths, Angles, and Packing structure_refinement->structural_analysis

Experimental workflow for crystallographic analysis.

This guide highlights the power of X-ray crystallography in providing unambiguous structural information for this compound derivatives. The presented data and protocols offer a valuable resource for researchers in the fields of organometallic chemistry, materials science, and drug discovery, facilitating a deeper understanding of the structure-property relationships in this important class of compounds.

References

Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of organotin hydroxides is crucial for their safe handling, storage, and application. This guide provides a comparative analysis of the thermal stability of three common organotin hydroxides: triphenyltin hydroxide, tributyltin hydroxide, and trimethyltin hydroxide, supported by available experimental data.

Executive Summary

Organotin hydroxides are a class of organometallic compounds with diverse applications, including as fungicides, catalysts, and in chemical synthesis. Their thermal stability, a critical parameter for practical use, varies significantly depending on the nature of the organic substituents attached to the tin atom. This guide summarizes the thermal decomposition behavior of triphenyltin hydroxide, tributyltin hydroxide, and trimethyltin hydroxide, presenting available quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The experimental protocols for these analyses are also detailed to aid in the replication and further investigation of these properties.

Comparative Thermal Stability

The thermal stability of organotin hydroxides generally follows the trend: tributyltin hydroxide > trimethyltin hydroxide > triphenyltin hydroxide. This variation is attributed to the differences in the strength of the tin-carbon bond and the steric hindrance provided by the organic groups.

Organotin HydroxideChemical FormulaOnset of Decomposition (°C)Key Decomposition EventsFinal Residue
Triphenyltin Hydroxide (C₆H₅)₃SnOH~45-80Dehydration to bis(triphenyltin) oxide, followed by decomposition of phenyl groups.[1]Tin(IV) oxide (SnO₂)
Tributyltin Hydroxide (C₄H₉)₃SnOH~380Cleavage of the butyl-tin bond.[2]Tin(IV) oxide (SnO₂)
Trimethyltin Hydroxide (CH₃)₃SnOH> 119 (Melting Point)Decomposition following melting.Tin(IV) oxide (SnO₂)

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. For a direct comparison, analysis under identical conditions is recommended.

Detailed Thermal Decomposition Profiles

Triphenyltin Hydroxide ((C₆H₅)₃SnOH)

Triphenyltin hydroxide is the least thermally stable among the three compounds compared. It undergoes a two-step decomposition process. The initial step, occurring at a relatively low temperature of around 45-80°C, involves the dehydration of two molecules of the hydroxide to form bis(triphenyltin) oxide and water.[1] This is followed by the decomposition of the phenyl groups at higher temperatures, ultimately leaving a residue of tin(IV) oxide.

Tributyltin Hydroxide ((C₄H₉)₃SnOH)

Tributyltin hydroxide exhibits significantly higher thermal stability. Studies on the related compound, butyltin oxide hydroxide (BuSnOOH), show that the primary decomposition event is the cleavage of the butyl-tin bond, which occurs at approximately 380°C (653 K).[2] This indicates that the aliphatic butyl groups are more strongly bound to the tin atom compared to the aromatic phenyl groups in triphenyltin hydroxide under thermal stress.

Trimethyltin Hydroxide ((CH₃)₃SnOH)

Detailed TGA data for trimethyltin hydroxide is less readily available in the literature. However, its melting point is reported to be between 118-119°C. It is expected to be more stable than triphenyltin hydroxide but less stable than tributyltin hydroxide. The decomposition is expected to occur after melting and would involve the cleavage of the methyl-tin bonds.

Experimental Protocols

The following provides a general methodology for conducting a comparative thermal stability analysis of organotin hydroxides using Thermogravimetric Analysis (TGA).

Objective: To determine and compare the onset of decomposition, mass loss at different temperature ranges, and the final residue of triphenyltin hydroxide, tributyltin hydroxide, and trimethyltin hydroxide.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.

  • Inert gas supply (e.g., Nitrogen or Argon).

  • Alumina or platinum crucibles.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the organotin hydroxide sample (typically 5-10 mg) is placed in a TGA crucible.

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidation of the sample.

    • The instrument is programmed to heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Temperature of Decomposition: The temperature at which a significant mass loss begins.

    • Percentage Mass Loss: The amount of mass lost at each decomposition step.

    • Final Residue: The percentage of mass remaining at the end of the experiment.

  • Comparative Analysis: The TGA curves and the determined thermal parameters for the different organotin hydroxides are plotted on the same graph for a direct visual comparison of their thermal stabilities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of organotin hydroxides.

G Experimental Workflow for Comparative Thermal Stability Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis cluster_comparison Comparative Assessment weigh_tph Weigh Triphenyltin Hydroxide tga_run Run TGA under Inert Atmosphere (e.g., N₂) weigh_tph->tga_run weigh_tbth Weigh Tributyltin Hydroxide weigh_tbth->tga_run weigh_tmth Weigh Trimethyltin Hydroxide weigh_tmth->tga_run tga_parameters Heating Rate: 10°C/min Temp Range: RT - 800°C tga_run->tga_parameters analyze_curves Analyze TGA Curves tga_run->analyze_curves determine_onset Determine Onset Decomposition Temp. analyze_curves->determine_onset calculate_mass_loss Calculate % Mass Loss analyze_curves->calculate_mass_loss identify_residue Identify Final Residue analyze_curves->identify_residue compare_data Compare Thermal Stability Data determine_onset->compare_data calculate_mass_loss->compare_data identify_residue->compare_data generate_report Generate Comparison Guide compare_data->generate_report

Caption: Workflow for comparative thermal stability analysis.

Signaling Pathway of Thermal Decomposition

The thermal decomposition of triorganotin hydroxides (R₃SnOH) generally proceeds through two main pathways: dehydration to form a distannoxane and homolytic cleavage of the tin-carbon bond. The predominant pathway depends on the nature of the organic group (R) and the temperature.

G General Thermal Decomposition Pathways of Organotin Hydroxides cluster_dehydration Dehydration Pathway cluster_cleavage Homolytic Cleavage Pathway R3SnOH R₃SnOH (Organotin Hydroxide) Distannoxane (R₃Sn)₂O (Distannoxane) R3SnOH->Distannoxane Δ (-H₂O) R3Sn_radical R₃Sn• (Triorganotin Radical) R3SnOH->R3Sn_radical Δ OH_radical •OH (Hydroxyl Radical) R3SnOH->OH_radical Δ Water H₂O R_radical R• (Organic Radical) R3Sn_radical->R_radical Further Decomposition R2SnOH_radical R₂Sn(OH)• R3Sn_radical->R2SnOH_radical SnO2 SnO₂ (Tin(IV) Oxide) R_radical->SnO2 Oxidation & Rearrangement R2SnOH_radical->SnO2 Oxidation & Rearrangement

Caption: Decomposition pathways of organotin hydroxides.

Conclusion

The thermal stability of organotin hydroxides is a critical factor influencing their application and safety. This guide provides a comparative overview of triphenyltin, tributyltin, and trimethyltin hydroxides, highlighting the superior stability of the tributyl derivative. The provided experimental workflow and decomposition pathway diagrams offer a framework for researchers to conduct further detailed investigations into the thermal properties of these and other organometallic compounds. It is imperative to consult safety data sheets and conduct thorough risk assessments before handling these materials, especially at elevated temperatures.

References

kinetic studies comparing reaction rates with different hydroxystannane catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of catalytic processes is paramount. This guide provides a comparative analysis of the kinetic performance of hydroxystannane catalysts, focusing on their application in the glycerolysis of triacylglycerides. The information presented is based on experimental data from peer-reviewed literature to aid in the selection of optimal catalysts for synthesis and process development.

The transesterification of triacylglycerides with glycerol, known as glycerolysis, is a crucial industrial reaction for the production of mono- and diacylglycerides, which are widely used as emulsifiers in the food, pharmaceutical, and cosmetic industries. The selection of an appropriate catalyst is critical to enhance the reaction rate and selectivity towards the desired products. Organotin compounds, including hydroxystannanes, have been investigated as effective catalysts for this process.

Comparison of Catalytic Activity

Kinetic studies on the glycerolysis of triacylglycerides have demonstrated the catalytic efficacy of various organotin compounds. A notable study by Pinto et al. (2015) compared the performance of several Sn(IV) complexes, including the this compound n-butyl stannoic acid [BuSnO(OH)]. The study established a reactivity order for these catalysts at 220 °C.

The following table summarizes the comparative reactivity of n-butyl stannoic acid with other organotin catalysts in the glycerolysis of triacylglycerides.

CatalystChemical FormulaRelative Reactivity Rank
Di-n-butyl-oxo-stannaneBu₂SnO1
Di-n-butyltin dilaurateBu₂SnLau₂2 (tie)
n-butyl stannoic acid BuSnO(OH) 2 (tie)
Di-n-butyltin dichlorideBu₂SnCl₂3
n-butyltin trichlorideBuSnCl₃4

Table 1: Comparative reactivity of n-butyl stannoic acid and other organotin catalysts in the glycerolysis of triacylglycerides at 220 °C. Data sourced from Pinto et al. (2015).[1]

As indicated in the table, n-butyl stannoic acid exhibits significant catalytic activity, comparable to that of di-n-butyltin dilaurate and surpassed only by di-n-butyl-oxo-stannane under the studied conditions.[1] This highlights the potential of hydroxystannanes as effective catalysts for glycerolysis. While comprehensive kinetic data comparing a wide range of different this compound catalysts is limited in publicly available literature, the performance of n-butyl stannoic acid serves as a key benchmark.

Experimental Protocol: Glycerolysis of Triacylglycerides

The following is a representative experimental protocol for conducting kinetic studies on the glycerolysis of triacylglycerides using an organotin catalyst, based on the methodology described by Pinto et al. (2015).

Materials:

  • Triacylglycerides (e.g., refined soybean oil)

  • Glycerol (GLY)

  • This compound catalyst (e.g., n-butyl stannoic acid)

  • Inert gas (e.g., Nitrogen)

Apparatus:

  • Glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Sampling device.

Procedure:

  • Charging the Reactor: The triacylglycerides and glycerol are introduced into the reactor at a specified molar ratio (e.g., 1:6).

  • Inert Atmosphere: The reactor is purged with nitrogen to eliminate air and prevent oxidation during the reaction.

  • Catalyst Addition: The this compound catalyst is added to the reaction mixture at a specific molar ratio relative to the triacylglycerides (e.g., 0.01).

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 220 °C) under continuous stirring.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals to monitor the progress of the reaction.

  • Analysis: The composition of the samples (triacylglycerides, diacylglycerides, monoacylglycerides, and glycerol) is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after derivatization if necessary.

  • Kinetic Analysis: The conversion of triacylglycerides and the yield of products are calculated from the analytical data. This data is then used to determine the reaction rates and compare the performance of different catalysts.

Reaction Pathway and Catalytic Cycle

The glycerolysis of a triacylglyceride (TAG) proceeds through a series of reversible reactions to form diacylglycerides (DAG) and monoacylglycerides (MAG). The this compound catalyst plays a crucial role in activating the glycerol molecule, facilitating its nucleophilic attack on the carbonyl group of the triacylglyceride.

glycerolysis_pathway TAG Triacylglyceride (TAG) DAG Diacylglyceride (DAG) TAG->DAG + GLY - MAG GLY Glycerol (GLY) CAT This compound Catalyst MAG Monoacylglyceride (MAG) DAG->MAG + GLY - DAG MAG->GLY + H₂O (hydrolysis) caption Glycerolysis Reaction Pathway

Caption: Simplified reaction pathway for the glycerolysis of triacylglycerides.

The experimental workflow for evaluating the kinetic performance of different this compound catalysts can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Charge Reactor with Triacylglyceride and Glycerol Catalyst_Addition Add this compound Catalyst Reactants->Catalyst_Addition Heating Heat to Reaction Temperature (e.g., 220°C) with Stirring Catalyst_Addition->Heating Sampling Collect Samples at Timed Intervals Heating->Sampling Chromatography Analyze Sample Composition (GC/HPLC) Sampling->Chromatography Data_Analysis Calculate Conversion and Yield Chromatography->Data_Analysis Rate_Comparison Compare Reaction Rates of Different this compound Catalysts Data_Analysis->Rate_Comparison

Caption: Experimental workflow for kinetic studies of this compound catalysts.

References

Assessing the Lewis Acidity of Hydroxystannanes: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Lewis acidity of hydroxystannanes is crucial for their application in catalysis, materials science, and medicinal chemistry. This guide provides a comparative overview of established peer-reviewed methods for quantifying the Lewis acidity of this important class of organotin compounds, with a focus on experimental protocols and supporting data.

Hydroxystannanes, compounds containing a tin-hydroxyl (Sn-OH) bond, and their corresponding dehydration products, distannoxanes (-Sn-O-Sn-), exhibit significant Lewis acidic character at the tin center. This acidity governs their ability to interact with Lewis bases, a fundamental aspect of their reactivity and catalytic activity. The Lewis acidity of organotin compounds is known to increase with the number of electron-withdrawing groups attached to the tin atom and decrease with the number of organic substituents. The general trend for Lewis acidity is: RSnX₃ > R₂SnX₂ > R₃SnX[1][2].

Experimental Methods for Quantifying Lewis Acidity

The most widely accepted and utilized methods for experimentally determining the Lewis acidity of various compounds, including organotins, involve the use of spectroscopic techniques with specific probe molecules.

The Gutmann-Beckett Method: A ³¹P NMR Approach

The Gutmann-Beckett method is a powerful and convenient technique for quantifying Lewis acidity based on the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a probe molecule, most commonly triethylphosphine oxide (TEPO). The oxygen atom of TEPO acts as a Lewis base, coordinating to the Lewis acidic tin center of the hydroxystannane. This interaction leads to a downfield shift in the ³¹P NMR signal of TEPO, the magnitude of which is directly proportional to the Lewis acidity of the tin compound.

The Lewis acidity is expressed as an Acceptor Number (AN) , which is calculated from the observed ³¹P NMR chemical shift (δsample) of the TEPO adduct.

Equation for Calculating Acceptor Number (AN):

AN = 2.21 × (δsample − 41.0)

where δsample is the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (e.g., hexane)[3]. A higher AN value indicates a stronger Lewis acid.

Other Spectroscopic and Computational Methods

While the Gutmann-Beckett method is prevalent, other techniques can also provide insights into the Lewis acidity of hydroxystannanes:

  • ¹¹⁹Sn NMR Spectroscopy: The chemical shift of the tin nucleus itself is sensitive to its coordination environment. While not providing a universal scale like the AN, changes in the ¹¹⁹Sn NMR chemical shift upon interaction with a Lewis base can be used to rank the relative Lewis acidities of a series of related hydroxystannanes.

  • Infrared (IR) Spectroscopy: The stretching frequency of the O-H bond in the this compound can be monitored upon the addition of a Lewis base. A shift in this frequency can indicate the strength of the interaction.

  • Computational Methods: Density Functional Theory (DFT) calculations can be employed to compute properties that correlate with Lewis acidity, such as the Fluoride Ion Affinity (FIA). FIA is the calculated enthalpy change for the reaction of the Lewis acid with a fluoride ion in the gas phase. A higher FIA value corresponds to stronger Lewis acidity.

Comparison of Lewis Acidity for Selected Organotin Compounds

While specific quantitative data for a wide range of hydroxystannanes remains relatively scarce in the peer-reviewed literature, the available data for related organotin compounds provides a valuable framework for comparison. The following table summarizes the Acceptor Numbers for relevant organotin compounds and other common Lewis acids to provide context.

CompoundClassMethodProbe MoleculeAcceptor Number (AN)Reference
Tribenzyltin triflate (Bn₃SnOTf) Triorganotin³¹P NMREt₃PO74.0Yamakawa et al. (2017)
Boron trifluoride (BF₃) Borane³¹P NMREt₃PO89Wikipedia
Boron trichloride (BCl₃) Borane³¹P NMREt₃PO106Wikipedia
Boron tribromide (BBr₃) Borane³¹P NMREt₃PO115Wikipedia
Antimony pentachloride (SbCl₅) Metal Halide³¹P NMREt₃PO100 (Reference)Gutmann (1975)

Experimental Protocols

A detailed experimental protocol for determining the Lewis acidity of a this compound using the Gutmann-Beckett method is provided below.

Protocol: Determination of Acceptor Number using the Gutmann-Beckett Method

1. Materials and Reagents:

  • This compound sample
  • Triethylphosphine oxide (TEPO)
  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
  • NMR tubes
  • Argon or Nitrogen gas supply for inert atmosphere

2. Sample Preparation (under inert atmosphere): a. Accurately weigh a specific amount of the this compound into a clean, dry NMR tube. b. In a separate vial, prepare a stock solution of TEPO in the chosen deuterated solvent of a known concentration (e.g., 0.1 M). c. Add a precise volume of the deuterated solvent to the NMR tube containing the this compound to dissolve it. d. Add a stoichiometric equivalent of the TEPO stock solution to the NMR tube. For a 1:1 adduct, if you used 'x' moles of the this compound, add a volume of the TEPO solution containing 'x' moles of TEPO. e. Cap the NMR tube securely under an inert atmosphere.

3. NMR Spectroscopic Measurement: a. Acquire a ³¹P{¹H} NMR spectrum of the sample at a constant temperature (e.g., 298 K). b. Record the chemical shift (δsample) of the signal corresponding to the this compound-TEPO adduct.

4. Data Analysis: a. Use the recorded δsample to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δsample − 41.0)

5. Reference Spectrum: a. It is good practice to record a ³¹P{¹H} NMR spectrum of a solution of TEPO in the same deuterated solvent without the this compound to confirm the reference chemical shift under your experimental conditions.

Logical Workflow for Assessing Lewis Acidity

The following diagram illustrates the general workflow for assessing the Lewis acidity of a this compound, from initial compound selection to the final determination of its Lewis acidic strength.

Lewis_Acidity_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation A Select this compound B Choose Assessment Method (e.g., Gutmann-Beckett) A->B C Select Probe Molecule (e.g., TEPO) B->C D Prepare Solutions under Inert Atmosphere C->D E Acquire NMR Spectrum (e.g., ³¹P NMR) D->E F Determine Chemical Shift (δ) E->F G Calculate Lewis Acidity Metric (e.g., Acceptor Number) F->G H Compare with Reference Lewis Acids G->H

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxystannane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Hydroxystannane, as an organotin compound, necessitates rigorous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management of this compound waste, from initial handling to final disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to adhere to strict safety measures to mitigate exposure risks. Organotin compounds can be hazardous, and proper personal protective equipment (PPE) is mandatory.

Emergency Procedures:

  • Skin Contact: In the event of skin contact with this compound, immediately wash the affected area with soap and water for at least 15 minutes.[1] Contaminated clothing and shoes should be removed at once and either decontaminated or disposed of as hazardous waste.[1]

  • Eye Contact: Should this compound come into contact with the eyes, flush them with water for a minimum of 15 minutes, holding the eyelids open.[1]

  • Medical Attention: In case of any exposure, a qualified medical professional should be consulted, with particular attention paid to the lungs and eyes.[1]

Step-by-Step Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in a manner that is safe for all personnel and compliant with all applicable local, state, and federal regulations.[1]

Step 1: Waste Segregation and Collection

  • All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, wipes), must be collected separately from other waste streams.

  • For liquid waste, use a dedicated, leak-proof container. For solid waste, such as contaminated filter paper or silica gel, use a separate, clearly labeled container.

Step 2: Container Management

  • Waste containers must be made of a material compatible with organotin compounds, such as metal or high-density polyethylene (HDPE).

  • Containers should be kept tightly sealed to prevent the release of vapors.[2]

  • Each container must be clearly labeled with the words "Organotin Wastes" in letters at least 25mm high.[2] The label should also include the full chemical name and a description of the contents.

Step 3: Storage

  • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general laboratory traffic and incompatible materials.

Step 4: Decontamination of Glassware

  • Glassware that has come into contact with this compound should be decontaminated before being washed and reused.

  • A recommended procedure is to soak the glassware in a bleach solution overnight.[3] This process oxidizes the organotin compounds to less harmful tin oxides.[3]

  • Alternatively, soaking in a 20% nitric acid bath or aqua regia can also be effective.[3]

  • The bleach or acid solution used for decontamination should be collected and disposed of as hazardous waste.

Step 5: Final Disposal

  • This compound waste is to be disposed of in a controlled landfill in sealed containers.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.

Quantitative Data Summary

ParameterGuidelineSource
Emergency Skin Wash Duration Minimum 15 minutes
Waste Container Labeling "Organotin Wastes", 25mm high letters[2]
Glassware Decontamination Overnight soak in bleach or 20% nitric acid bath

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial waste generation to final disposal.

Hydroxystannane_Disposal_Workflow A Waste Generation (this compound & Contaminated Materials) B Segregate Waste (Solid vs. Liquid) A->B E Decontaminate Glassware (Bleach or Nitric Acid Soak) A->E C Use Designated, Labeled Containers (Metal or Plastic) B->C D Store in Satellite Accumulation Area (SAA) C->D G Contact EHS for Waste Pickup D->G F Collect Decontamination Waste E->F F->C H Final Disposal (Controlled Landfill) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for Hydroxystannane and Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like Hydroxystannane and other organotin compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.

Hazard Summary

This compound, as an organotin compound, should be handled with extreme caution. Organotin compounds are known for their toxicity, which can affect the central nervous system and immune system.[1][2][3] They can cause skin and eye irritation, and some are suspected of causing genetic defects and damage to fertility or an unborn child.[4]

Quantitative Data Summary

The following tables summarize the key hazard classifications and physical properties of representative organotin compounds. This data is crucial for risk assessment and the implementation of appropriate safety measures.

Table 1: GHS Hazard Classifications for Representative Organotin Compounds

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[5][6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[5][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[5][6]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[4][5]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure[5][6]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[5][6]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[5][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaH₂OSn[7]
Molecular Weight136.73 g/mol [7]
AppearanceData not available
OdorData not available
Water SolubilityData not available

Operational Plan: Handling this compound

Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: All work with this compound and other organotin compounds must be conducted in a properly functioning chemical fume hood.[1] The sash should be kept as low as possible.[1]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., neoprene, PVC, or nitrile rubber).[4] Inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8][9]

  • Skin and Body Protection: A flame-retardant lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants is required.[1] For large-scale operations, impervious clothing such as a suit and boots should be considered.[8]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Work Practices
  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling organotin compounds and before leaving the laboratory.[8]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and associated hazards.[8]

  • Working Alone: Do not work with organotin reagents while alone in the laboratory.[1]

Spill and Emergency Procedures
  • Minor Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional emergency response procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of organotin waste is crucial to protect human health and the environment.

Waste Collection
  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] The container should be made of a material compatible with the waste.

Glassware Decontamination
  • Glassware that has come into contact with organotin compounds should be decontaminated before routine washing. A common practice is to soak the glassware in a bleach solution overnight.[11] This helps to oxidize the organotin compounds into less harmful tin oxides.[11] Alternatively, a nitric acid bath can be used.[11] The decontamination solution should be disposed of as hazardous waste.

Final Disposal
  • Contaminated waste must be disposed of as hazardous waste through the institution's environmental health and safety office.[10] Organotin waste should be sent to a controlled landfill in sealed containers.[10] Do not dispose of organotin waste down the drain or in the regular trash.

Experimental Protocols

Due to the lack of specific experimental protocols for "this compound" in the search results, a general protocol for handling air-sensitive and toxic organotin reagents is provided below.

General Protocol for Transfer of an Organotin Reagent using a Syringe:

  • Preparation:

    • Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

    • The reaction flask should be charged with dry solvent and other reagents under an inert atmosphere.[1]

  • Syringe Transfer:

    • Use a clean, dry syringe and needle of appropriate size.

    • Puncture the septum of the organotin reagent bottle with the needle.

    • Withdraw the desired amount of the reagent into the syringe.

    • To prevent drips, withdraw a small amount of inert gas into the syringe after the liquid.

  • Addition to Reaction:

    • Carefully insert the needle through the septum of the reaction flask.

    • Slowly add the organotin reagent to the reaction mixture.

  • Quenching and Cleaning:

    • After the transfer is complete, rinse the syringe and needle with a dry, inert solvent (e.g., toluene or hexanes) into a separate flask containing a quenching agent.[1]

    • The quenched solution and any solvent used for cleaning should be disposed of as hazardous waste.[1]

Mandatory Visualization

PPE_Selection_for_this compound cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound hazards Identify Hazards: - Toxic (Oral, Dermal) - Skin/Eye Irritant - Reproductive Toxin start->hazards exposure Assess Exposure Potential: - Inhalation (aerosols) - Dermal Contact - Ingestion hazards->exposure engineering Engineering Controls: - Fume Hood exposure->engineering hand Hand Protection: - Chemical Resistant Gloves engineering->hand eye Eye/Face Protection: - Goggles & Face Shield hand->eye body Body Protection: - Lab Coat/Apron eye->body respiratory Respiratory Protection: - Respirator (if needed) body->respiratory caption PPE Selection Workflow for this compound Handling

Caption: PPE Selection Workflow for this compound Handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxystannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.